molecular formula C9H9NO4 B166901 2-(5-Methyl-2-nitrophenyl)acetic acid CAS No. 37777-81-4

2-(5-Methyl-2-nitrophenyl)acetic acid

Cat. No.: B166901
CAS No.: 37777-81-4
M. Wt: 195.17 g/mol
InChI Key: SKFYNOGBJGWWOB-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYNOGBJGWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563492
Record name (5-Methyl-2-nitrophenyl)acetic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-81-4
Record name 5-Methyl-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37777-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-Methyl-2-nitrophenyl)acetic acid, a compound of interest in pharmaceutical and organic synthesis. This document consolidates available data on its physicochemical characteristics, and outlines a putative synthesis protocol based on related chemistries.

Core Chemical Properties

This compound, with the CAS Number 37777-81-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring functionalized with a methyl group, a nitro group, and an acetic acid moiety.

PropertyValueSource
CAS Number 37777-81-4[1][2][3]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Solid (predicted)General knowledge
Solubility Water: 0.82 g/L at 25°C[4]
Storage Room temperature, dry, sealed container[2]

Experimental Protocols

Detailed, experimentally validated protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for structurally similar compounds, such as the nitration of substituted phenylacetic acids.

Putative Synthesis of this compound

A potential synthetic pathway involves the nitration of 2-(p-tolyl)acetic acid (also known as 4-methylphenylacetic acid). This proposed method is based on the known synthesis of 2-methyl-3-nitrophenylacetic acid from 2-methylphenylacetic acid[5].

Reaction Scheme:

G p-tolylacetic_acid 2-(p-tolyl)acetic acid target_compound This compound p-tolylacetic_acid->target_compound Nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->p-tolylacetic_acid

Caption: Proposed synthesis of this compound.

Methodology:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 2-(p-tolyl)acetic acid in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while maintaining the temperature between 0 and 5°C. The molar ratio of reactants would need to be optimized, but a starting point could be guided by similar reactions[5].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Purification by Recrystallization

For the purification of the final product, recrystallization is a standard and effective method.

Methodology:

  • Solvent Selection: Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, ethyl acetate, or toluene, possibly with the addition of a co-solvent like hexane or water to induce crystallization upon cooling.

  • Dissolution: Heat the solvent and add it portion-wise to the crude product until it is fully dissolved.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. However, predicted mass spectrometry data can provide some insight into its expected fragmentation pattern.

Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺196.06044
[M+Na]⁺218.04238
[M-H]⁻194.04588
[M+NH₄]⁺213.08698
[M+K]⁺234.01632
[M+H-H₂O]⁺178.05042
[M+HCOO]⁻240.05136
[M+CH₃COO]⁻254.06701

Data sourced from computational predictions.

Expected Fragmentation:

In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns. For this compound, one would anticipate the following fragmentation pathways under electron ionization:

  • Loss of the carboxylic acid group (-COOH): A peak corresponding to the loss of 45 Da.

  • Loss of the nitro group (-NO₂): A peak corresponding to the loss of 46 Da.

  • Alpha-cleavage: Cleavage of the bond between the carboxylic acid group and the methylene bridge.

G M Molecular Ion (M⁺˙) M-COOH [M-COOH]⁺ M->M-COOH - COOH M-NO2 [M-NO₂]⁺ M->M-NO2 - NO₂ alpha_cleavage Acylium Ion M->alpha_cleavage α-cleavage

Caption: Predicted mass spectral fragmentation pathways.

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While fundamental properties such as molecular formula and weight are established, a notable gap exists in the experimental data for its physicochemical properties like melting and boiling points, as well as comprehensive solubility profiles. Furthermore, the absence of published experimental protocols for its synthesis and purification, and the lack of empirical spectral data, highlight areas for future research. The proposed synthesis and purification methods, based on established chemical principles, offer a starting point for researchers working with this compound. Further experimental validation is necessary to confirm these predictions and to fully characterize this molecule for its potential applications in drug development and organic synthesis.

References

An In-depth Technical Guide to 2-(5-Methyl-2-nitrophenyl)acetic acid (CAS 37777-81-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable building block in organic synthesis and drug discovery. This document collates available physicochemical data, outlines a plausible synthetic route, and explores the potential biological significance of this compound and its derivatives.

Physicochemical Properties

PropertyValueSource
CAS Number 37777-81-4N/A
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol N/A
Monoisotopic Mass 195.05316 Da[1]
Predicted XlogP 1.6[1]
Storage Sealed in dry, room temperature[2][3]

Note: Experimental melting and boiling points for this specific compound are not widely reported. For context, the related compound 2-Nitrophenylacetic acid has a melting point of 137-140 °C.[4]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, data from related isomers can provide valuable insights for characterization. For instance, the infrared (IR) spectrum of a nitrophenylacetic acid derivative would be expected to show characteristic peaks for the carboxylic acid (C=O and O-H stretching) and the nitro group (N-O stretching). Similarly, ¹H and ¹³C NMR spectra would reveal chemical shifts corresponding to the aromatic, methyl, and acetic acid moieties.

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 2-(p-tolyl)acetic acid. The following experimental protocol is adapted from a known procedure for a similar compound, 2-methyl-3-nitrophenylacetic acid.[5]

Experimental Protocol: Nitration of 2-(p-tolyl)acetic acid

Materials:

  • 2-(p-tolyl)acetic acid

  • Acetic anhydride

  • Dichloromethane

  • 98% Nitric acid

Procedure:

  • In a reaction flask equipped with a thermometer and a stirrer, add 2-(p-tolyl)acetic acid, acetic anhydride, and dichloromethane.

  • Stir the mixture and cool the reaction flask to 0°C.

  • Slowly add 98% nitric acid dropwise to the reaction mixture, maintaining the temperature between -10°C and 10°C.

  • After the addition of nitric acid is complete, continue the reaction for 1 to 3 hours at the same temperature range.

  • Upon completion of the reaction, the product can be isolated by filtration.

Workflow Diagram:

G reactant 2-(p-tolyl)acetic acid + Acetic anhydride + Dichloromethane cooling Cool to 0°C reactant->cooling nitration Add 98% Nitric Acid (-10°C to 10°C, 1-3h) cooling->nitration filtration Filter nitration->filtration product This compound filtration->product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, its structural features suggest potential applications in drug development. Aromatic nitro compounds and phenylacetic acid derivatives are known to exhibit a wide range of biological activities.[6]

One supplier notes its use as a precursor in the synthesis of anti-inflammatory and analgesic drugs, although specific examples are not provided.[3] The nitroimidazole class of compounds, which shares the nitro functional group, includes several antimicrobial agents.[7] Furthermore, derivatives of 2-thioxo-4-thiazolidinones synthesized from related nitroaromatic precursors have been evaluated for their anticancer activity.[8][9]

The general mechanism of action for some nitro-containing molecules involves intracellular reduction to form a nitro anion radical, which can lead to cellular damage in microorganisms.[10]

Logical Relationship Diagram:

G cluster_0 Core Compound cluster_1 Structural Features cluster_2 Potential Biological Activities A This compound B Nitroaromatic Moiety A->B C Phenylacetic Acid Moiety A->C D Antimicrobial B->D F Anticancer B->F E Anti-inflammatory C->E G Analgesic C->G

Caption: Potential activities based on structural features.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive molecules. While there is a need for more extensive research to fully characterize its properties and biological activities, the available information suggests that it is a valuable tool for researchers in medicinal chemistry and drug discovery. The synthetic pathway is accessible, and the structural motifs present in the molecule are associated with a range of pharmacological effects, making it a promising starting point for the development of new therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

An In-depth Technical Guide to 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate molecular relationships and experimental workflows.

Molecular Structure and Identifiers

This compound is an aromatic carboxylic acid derivative.[1] Its structure consists of a phenylacetic acid backbone substituted with a methyl group and a nitro group on the phenyl ring.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 37777-81-4[2][3]
Molecular Formula C₉H₉NO₄[3][4]
Canonical SMILES CC1=CC(=C(C=C1)--INVALID-LINK--[O-])CC(=O)O[3][4]
InChI InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[3][4]

| InChIKey | SKFYNOGBJGWWOB-UHFFFAOYSA-N[3][4] |

The logical arrangement of the functional groups within the molecule is visualized below.

M This compound FG1 Phenyl Group M->FG1 contains FG2 Acetic Acid Group (-CH2COOH) M->FG2 contains FG3 Nitro Group (-NO2) FG1->FG3 ortho-substituted by FG4 Methyl Group (-CH3) FG1->FG4 meta-substituted by

Diagram 1: Key Functional Groups of the Molecule.

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The data below is based on computational predictions.

Table 2: Predicted Physicochemical Properties

Property Value Source
Molecular Weight 195.17 g/mol [1][3]
Monoisotopic Mass 195.05316 Da [4]
XlogP 1.6 [4]

| Solubility | 0.82 g/L (at 25 °C) |[3] |

Synthesis and Characterization

While specific experimental data for this compound is not widely published, its synthesis can be approached through established organic chemistry reactions. A plausible method involves the nitration of a substituted phenylacetic acid precursor.

Experimental Protocol: Synthesis

A common method for synthesizing nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.[5][6] The following protocol is a representative procedure adapted from similar syntheses.

Objective: To synthesize this compound via nitration of 2-methylphenylacetic acid.

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • 98% Nitric acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Dropping funnel

Procedure:

  • In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and acetic anhydride.

  • Cool the mixture to 0°C using an ice bath while stirring continuously.

  • Slowly add 98% nitric acid dropwise to the cooled solution using a dropping funnel. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.5:1.1.[5]

  • Maintain the reaction temperature between -5°C and 5°C throughout the addition.[5]

  • After the addition is complete, allow the reaction to proceed for 2-3 hours, ensuring the temperature does not exceed 10°C.[5]

  • Upon completion, the reaction mixture is typically quenched with cold water.

  • The product can be isolated by filtration if it precipitates, or through extraction with an organic solvent.

  • The crude product should be purified, for example, by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

start Start: Dissolve 2-Methylphenylacetic acid in CH2Cl2 and Acetic Anhydride step1 Cool mixture to 0°C in an ice bath start->step1 step2 Add 98% Nitric Acid dropwise (Maintain temp: -5°C to 5°C) step1->step2 step3 React for 2-3 hours (Temp < 10°C) step2->step3 step4 Quench reaction with cold water step3->step4 step5 Isolate crude product (Filtration/Extraction) step4->step5 step6 Purify product (Recrystallization) step5->step6 end_node End: Pure this compound step6->end_node

Diagram 2: General Workflow for Synthesis.
Characterization Methods

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons (multiplets).- Methylene protons (-CH₂) singlet (~3.5-4.0 ppm).- Methyl protons (-CH₃) singlet (~2.4 ppm).- Carboxylic acid proton (-COOH) broad singlet (>10 ppm).
¹³C NMR - Aromatic carbons (~120-150 ppm).- Carbonyl carbon (-C=O) (~170-180 ppm).[7]- Methylene carbon (-CH₂) (~40-45 ppm).- Methyl carbon (-CH₃) (~20 ppm).
IR Spectroscopy - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).[8]- Strong C=O stretch from carboxylic acid (~1700-1725 cm⁻¹).[9]- N-O stretches from nitro group (~1500-1550 cm⁻¹ and 1340-1380 cm⁻¹).- C-H stretches from aromatic and alkyl groups (~2850-3100 cm⁻¹).[8]

| Mass Spectrometry | - Molecular ion peak [M]+ corresponding to the molecular weight (195.17).- Peaks corresponding to characteristic fragments, such as loss of -COOH or -NO₂. |

The general workflow for characterizing the final product is outlined below.

start Synthesized Crude Product purification Purification (e.g., Recrystallization) start->purification analysis Spectroscopic Analysis purification->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr Connectivity ir IR Spectroscopy analysis->ir Functional Groups ms Mass Spectrometry analysis->ms Mass confirmation Structure Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation

Diagram 3: Workflow for Product Characterization.

Potential Applications and Biological Activity

Nitro-containing aromatic compounds are a significant class of molecules in medicinal chemistry and materials science. The nitro group is a key pharmacophore in various bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[10]

Specifically, derivatives of nitrophenylacetic acid serve as important precursors and intermediates in the synthesis of various organic molecules, including pharmaceuticals.[11] They are particularly useful for creating heterocyclic compounds, which form the core of many biologically active agents.[11] For instance, (2-nitrophenyl)acetic acid is a known precursor for quindoline derivatives, which have been investigated as enzyme inhibitors and anticancer agents.[11] Given its structural similarity, this compound could be utilized in the synthesis of novel anti-inflammatory or analgesic drugs.[1]

References

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable building block in the development of various pharmaceutical compounds. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step process commencing with the nitration of a readily available starting material, 4-methyltoluene (p-xylene). The subsequent steps involve the introduction of a cyano group followed by hydrolysis to yield the final carboxylic acid. This pathway is advantageous due to the accessibility of the initial reagents and the relatively straightforward nature of the reactions involved.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-nitrotoluene

The initial step involves the nitration of p-xylene to introduce a nitro group onto the aromatic ring. The methyl group directs the nitration primarily to the ortho and para positions. Due to steric hindrance from the existing methyl group, nitration at the position ortho to one methyl group and meta to the other is favored.

Methodology:

A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1] 4-Methyltoluene is then slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 30°C.[2][3] After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove residual acids, and then with a dilute sodium carbonate solution to neutralize any remaining acidic impurities.[1] The crude 5-methyl-2-nitrotoluene can be purified by recrystallization or distillation.

ParameterValueReference
Reactants 4-Methyltoluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid[1][2]
Solvent None (neat) or Dichloromethane[2][3]
Temperature < 30°C[2]
Reaction Time 1-2 hours[2]
Work-up Quenching with ice water, filtration, washing with water and sodium carbonate solution[1]
Step 2: Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile

The second step involves the conversion of 5-methyl-2-nitrotoluene to 2-(5-methyl-2-nitrophenyl)acetonitrile. This transformation can be achieved via a nucleophilic substitution reaction. A common method involves the reaction with a cyanide source, such as sodium cyanide, in a suitable solvent.

Methodology:

A plausible approach involves the reaction of 5-methyl-2-nitrotoluene with a cyanide source. A general method for a similar transformation involves the substitution of a halogenated nitroaromatic with a cyanoacetate followed by decarboxylation.[2] An alternative would be the direct cyanation of the benzylic position if it can be functionalized, for instance, by bromination to 5-methyl-2-nitrobenzyl bromide, followed by reaction with sodium cyanide.

For the purpose of this guide, a direct substitution on a suitable precursor is outlined. 5-Methyl-2-nitrotoluene is dissolved in a polar aprotic solvent such as DMSO or DMF. Sodium cyanide is then added portion-wise, and the reaction mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude 2-(5-methyl-2-nitrophenyl)acetonitrile is collected by filtration, washed with water, and can be purified by recrystallization.

ParameterValueReference
Reactants 5-Methyl-2-nitrotoluene, Sodium Cyanide[2]
Solvent DMSO or DMF[4]
Temperature Elevated temperature (e.g., 80-100°C)[5]
Reaction Time 2-4 hours (monitored by TLC)[6]
Work-up Precipitation in water, filtration, washing with water[6]
Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group in 2-(5-methyl-2-nitrophenyl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Methodology:

2-(5-Methyl-2-nitrophenyl)acetonitrile is suspended in an aqueous solution of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide.[2] The mixture is then heated under reflux until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC. After cooling, if the hydrolysis was performed under acidic conditions, the product may precipitate upon dilution with water. If basic hydrolysis was used, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of 3, which will precipitate the carboxylic acid.[2] The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

ParameterValueReference
Reactants 2-(5-Methyl-2-nitrophenyl)acetonitrile, Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH)[2]
Solvent Water[2]
Temperature Reflux[6]
Reaction Time 2-6 hours (monitored by TLC)[6]
Work-up Acidification (if basic hydrolysis), precipitation, filtration, washing with cold water[2]

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are approximate values based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepProductTheoretical YieldReference
1 5-Methyl-2-nitrotoluene~60-70%[7]
2 2-(5-Methyl-2-nitrophenyl)acetonitrile~70-80%[5]
3 This compound~80-90%[2]

Synthesis Pathway Diagram

Synthesis_Pathway A 4-Methyltoluene (p-Xylene) B 5-Methyl-2-nitrotoluene A->B Nitration C 2-(5-Methyl-2-nitrophenyl)acetonitrile B->C Cyanation D This compound C->D Hydrolysis reagent1 HNO₃, H₂SO₄ reagent1->A reagent2 NaCN reagent2->B reagent3 H₃O⁺ or OH⁻, then H₃O⁺ reagent3->C

Caption: Synthesis pathway for this compound.

Conclusion

This guide outlines a feasible and efficient synthetic route for this compound. The described protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory settings. The provided quantitative data and visual pathway serve as a valuable resource for researchers engaged in the synthesis of this and related compounds for pharmaceutical and chemical research. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Spectroscopic Profile of 2-(5-Methyl-2-nitrophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(5-Methyl-2-nitrophenyl)acetic acid, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, hypothetical experimental protocols for obtaining such data are also included to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2-nitrotoluene and phenylacetic acid, taking into account the electronic effects of the substituent groups on the benzene ring.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8-8.0Doublet1HAr-H (H6)
~7.3-7.5Doublet of doublets1HAr-H (H4)
~7.2-7.3Singlet1HAr-H (H3)
~3.8-4.0Singlet2H-CH₂-
~2.4-2.5Singlet3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~148-152Ar-C (C2-NO₂)
~138-142Ar-C (C5-CH₃)
~133-136Ar-C (C1-CH₂COOH)
~130-133Ar-C (C4)
~125-128Ar-C (C6)
~122-125Ar-C (C3)
~38-42-CH₂-
~20-22-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1510-1550StrongN-O asymmetric stretch (Nitro group)
1340-1380StrongN-O symmetric stretch (Nitro group)
1210-1320MediumC-O stretch (Carboxylic acid)
1400-1600Medium-WeakC=C stretches (Aromatic ring)
690-900Medium-StrongC-H bends (Aromatic ring)

Sample preparation: KBr pellet or as a thin film.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption frequencies with the characteristic vibrational modes of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.

Spectroscopic_Workflow Figure 1: General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Process FID Assign Peaks NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Biological activity of nitrophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Nitrophenylacetic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylacetic acid (NPAA) and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The presence of both a nitro group and a carboxylic acid moiety on the phenylacetic acid scaffold provides unique electronic properties and multiple points for chemical modification, making these compounds valuable precursors and active agents in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of NPAA derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and mechanisms of action to serve as a resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of nitrophenylacetic acid have demonstrated significant cytotoxic effects against various human cancer cell lines. The introduction of the nitro group, often in conjunction with other substituents, can enhance the anticancer potential of the parent phenylacetamide structure.[3][4] Research indicates that these compounds may induce apoptosis and interfere with critical cell signaling pathways essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected nitrophenylacetic acid derivatives against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
2b 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC352[3][4]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC380[3][4]
2c 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7100[3][4]
ImatinibReference DrugPC340[3][4]
ImatinibReference DrugMCF-798[3][4]

Note: A study highlighted that derivatives featuring a nitro moiety displayed greater cytotoxic effects compared to those with a methoxy moiety.[3][4]

Proposed Mechanism: Inhibition of Cell Signaling

One of the proposed mechanisms for the anticancer activity of nitrophenyl-containing compounds is the modulation of key signaling cascades, such as the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Inhibition of key components in this pathway, such as MEK or ERK, can block downstream signaling, leading to a halt in cell growth and proliferation.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Nitrophenylacetic Acid Derivative Inhibitor->MEK Inhibition

Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Protocol: MTS Cytotoxicity Assay

This protocol is based on the methodology used to evaluate the cytotoxicity of phenylacetamide derivatives.[4] The MTS assay measures cell viability by assessing the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[4]

  • Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the nitrophenylacetic acid derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known anticancer drug like Imatinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate the plates for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value for each derivative.

Antimicrobial Activity

Various nitrophenylacetic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating a broad spectrum of activity.[5][6] The antimicrobial action of nitroaromatic compounds is often linked to a process of reductive activation within the microbial cell, a mechanism that distinguishes them from many conventional antibiotics.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of selected nitrophenylacetic acid derivatives against various bacterial and fungal strains. The MIC value is the lowest concentration of the compound that inhibits visible microbial growth.

Compound ClassDerivative/SubstitutionMicroorganismMIC (µg/mL)Reference
PhenylacetamideBenzamide derivative 1d Bacillus subtilis (Drug-resistant)1.95[5]
PhenylacetamideBenzamide derivative 1d Bacillus subtilis3.9[5]
PhenylacetamideBenzamide derivative 1d Staphylococcus aureus7.8[5]
Phenoxy-N-phenylacetamideDerivative 3m M. tuberculosis H₃₇Rv4[6]
Phenoxy-N-phenylacetamideDerivative 3m Rifampin-resistant M. tuberculosis4[6]
Mechanism of Action: Reductive Activation

The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the target microorganism.[8] Intracellular nitroreductases convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can cause widespread cellular damage by covalently binding to and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.[7][8]

Reductive_Activation cluster_0 Microbial Cell Nitro_Compound_In NPAA Derivative (R-NO₂) Nitroreductase Nitroreductase Enzymes Nitro_Compound_In->Nitroreductase Reduction Reactive_Species Reactive Intermediates (e.g., R-NO, R-NHOH, O₂⁻) Nitroreductase->Reactive_Species Damage Macromolecular Damage (DNA, Proteins) Reactive_Species->Damage Cell_Death Cell Death Damage->Cell_Death Nitro_Compound_Out NPAA Derivative Nitro_Compound_Out->Nitro_Compound_In Enters Cell

Reductive activation mechanism of antimicrobial action.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the nitrophenylacetic acid derivative in DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The result can be confirmed by measuring the optical density at 600 nm.

Enzyme Inhibition

Certain nitrophenylacetic acid derivatives have been identified as inhibitors of specific enzymes, highlighting another facet of their biological activity.[1][9] For instance, 4-nitrophenylacetic acid has been shown to inhibit malonic enzyme (3-hydroxyacyl-CoA dehydrogenase).[9] Furthermore, derivatives of 2-nitrophenylacetic acid can act as precursors to molecules that function as enzyme inhibitors.[1] The parent compound, 4-nitrophenylacetic acid, is also frequently used as a substrate in assays for enzymes like carbonic anhydrase.[10]

Quantitative Data: Carbonic Anhydrase Inhibition

While direct inhibition data for nitrophenylacetic acid derivatives is sparse in the reviewed literature, related studies on bromophenol derivatives used 4-nitrophenylacetate as a substrate to assess inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. The data demonstrates the utility of the nitrophenyl scaffold in enzyme assays and provides context for potential inhibitory roles.

Compound ClassTarget EnzymeKᵢ (mM)Reference
Novel BromophenolshCA I13.7 - 32.7[10]
Novel BromophenolshCA II0.65 - 1.26[10]
Acetazolamide (AZA)hCA I36.2[10]

Note: All tested compounds exhibited competitive inhibition with 4-nitrophenylacetate as the substrate.[10]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme, adapted from a method for cyclooxygenase (COX) inhibition.

  • Reagents and Materials:

    • Purified target enzyme (e.g., carbonic anhydrase, COX-2).

    • Appropriate reaction buffer.

    • Substrate (e.g., 4-nitrophenylacetate for carbonic anhydrase, arachidonic acid for COX).

    • Test compounds (nitrophenylacetic acid derivatives) dissolved in DMSO.

    • 96-well microplate suitable for colorimetric or fluorometric detection.

    • Microplate reader.

  • Assay Procedure:

    • Add 170 µL of reaction buffer, 10 µL of the enzyme solution, and 10 µL of the test compound dilution to each well. Include a control with DMSO instead of the test compound.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control reaction (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Structure-Activity Relationships (SAR)

The biological activity of nitrophenylacetic acid derivatives is highly dependent on their chemical structure. Factors such as the position of the nitro group (ortho, meta, or para), the nature of the amide or ester linkage, and the presence of other substituents on the phenyl rings all play a critical role in determining the potency and selectivity of these compounds.[3][4] Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced therapeutic properties.

SAR_Logic Core {Core Structure | Nitrophenylacetic Acid} Modifications Structural Modifications Nitro Group Position (o, m, p) Amide/Ester Linker Other Substituents (e.g., -F, -OCH₃) Core->Modifications Modify Activity Biological Activity Anticancer Potency (IC₅₀) Antimicrobial Spectrum (MIC) Enzyme Inhibition (Kᵢ) Modifications->Activity Influences Outcome Optimized Lead Compound Activity->Outcome Guides Selection

Logical relationship of structure to biological activity.

Conclusion

Nitrophenylacetic acid derivatives have emerged as a compelling class of compounds with a diverse range of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants continued investigation. The synthetic tractability of the nitrophenylacetic acid scaffold allows for extensive structural modifications, providing a robust platform for developing novel therapeutic agents. The data and protocols presented in this guide offer a foundation for future research aimed at elucidating detailed mechanisms of action and optimizing the structure-activity relationships to design more potent and selective drug candidates.

References

The Enigmatic Potential of 2-(5-Methyl-2-nitrophenyl)acetic Acid: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide explores the potential therapeutic applications of 2-(5-Methyl-2-nitrophenyl)acetic acid. A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research pertaining to the specific biological activity and therapeutic uses of this compound. The primary role of this compound appears to be that of a chemical intermediate in organic synthesis. However, by examining the broader class of nitrophenylacetic acid derivatives, this whitepaper extrapolates potential avenues for research and drug development. We present a hypothetical framework for investigating its therapeutic potential, including proposed experimental workflows and potential mechanisms of action based on related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the untapped possibilities of this and similar chemical entities.

Introduction: The Uncharted Territory of this compound

This compound is a substituted aromatic carboxylic acid. While its synthesis and availability from chemical suppliers are documented, there is a notable absence of published studies detailing its specific biological effects or therapeutic applications. The existing information landscape suggests its primary utility lies as a building block in the synthesis of more complex molecules.

In contrast, the broader family of nitrophenylacetic acids has demonstrated a role in the creation of various biologically active compounds. For instance, 2-nitrophenylacetic acid serves as a precursor for synthesizing heterocyclic molecules, some of which exhibit potential as enzyme inhibitors and anticancer agents.[1] This precedent provides a rationale for investigating the potential of its methylated analogue, this compound. This whitepaper will, therefore, adopt a predictive and exploratory approach, outlining a potential research and development pathway for this compound.

Physicochemical Properties and Synthesis

A clear understanding of the physicochemical properties of this compound is fundamental to any drug development program. While extensive experimental data is not available in the literature, we can predict certain characteristics based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC9H9NO4Provides the basis for molecular weight and elemental composition.
Molecular Weight195.17 g/mol Influences diffusion, solubility, and pharmacokinetic properties.
XLogP31.8An indicator of lipophilicity, affecting absorption and membrane permeability.
Hydrogen Bond Donor Count1Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptor Count4Influences solubility and binding interactions with biological targets.
Rotatable Bond Count2Relates to conformational flexibility and binding affinity.

Note: The values in this table are computationally predicted and require experimental verification.

The synthesis of this compound would likely follow established methodologies for the synthesis of substituted phenylacetic acids. A plausible synthetic route is outlined below.

G cluster_0 Hypothetical Synthesis Workflow A 4-Methyl-1-nitrobenzene B Benzylic Bromination (e.g., NBS, light/heat) A->B C 1-(Bromomethyl)-4-methyl-2-nitrobenzene B->C D Cyanation (e.g., NaCN, DMSO) C->D E (5-Methyl-2-nitrophenyl)acetonitrile D->E F Hydrolysis (e.g., H2SO4, H2O) E->F G This compound F->G

Caption: Hypothetical workflow for the synthesis of this compound.

Proposed Experimental Protocols for Therapeutic Screening

To elucidate the potential therapeutic value of this compound, a systematic screening process is necessary. The following protocols are proposed as a starting point for investigation.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • Compound Preparation: this compound will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.

  • Cell Seeding: Cells will be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells will be treated with the serially diluted compound or vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability will be assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

  • Data Analysis: The absorbance values will be used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) will be determined by non-linear regression analysis.

Table 2: Hypothetical Data Presentation for In Vitro Cytotoxicity Screening

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
HEK293Embryonic KidneyExperimental Value
Anti-inflammatory Activity Assays

Objective: To assess the potential of the compound to modulate inflammatory responses in vitro.

Methodology:

  • Cell Model: A macrophage cell line (e.g., RAW 264.7) will be used.

  • Induction of Inflammation: Inflammation will be induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells will be pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant will be measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant will be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The inhibition of NO and cytokine production by the compound will be calculated relative to the LPS-treated control. The IC50 values for the inhibition of each inflammatory mediator will be determined.

Potential Signaling Pathways and Mechanism of Action: A Predictive Outlook

Given the presence of a nitro group, a potential mechanism of action for this compound or its metabolites could involve the modulation of cellular redox signaling pathways. Nitroaromatic compounds are known to undergo enzymatic reduction to form reactive intermediates that can interact with various cellular components. A hypothetical signaling pathway that could be investigated is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

G cluster_0 Hypothetical Nrf2 Activation Pathway cluster_1 Basal State Compound This compound (or its metabolite) ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Ub Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome Degradation Genes Antioxidant/Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Sequesters in Cytoplasm Nrf2_basal->Ub Ubiquitination

Caption: Hypothetical mechanism of action via the Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

This compound represents a largely unexplored molecule with potential for therapeutic applications that can be inferred from its chemical class. This whitepaper provides a foundational framework for initiating a drug discovery program centered on this compound. The proposed experimental workflows for assessing its cytotoxic and anti-inflammatory properties, coupled with the hypothetical mechanism of action, offer a clear starting point for research.

Future investigations should focus on the experimental validation of the predicted physicochemical properties, the execution of the proposed in vitro screening assays, and the elucidation of the actual mechanism of action. Should promising activity be identified, further studies including in vivo efficacy and safety assessments in relevant animal models would be warranted. The journey from a chemical intermediate to a potential therapeutic agent is long and challenging, but the exploration of novel chemical entities such as this compound is essential for the advancement of medicine.

References

In-Depth Technical Guide to the Solubility Profile of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(5-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this compound's solubility in various organic solvents, this document summarizes the known aqueous solubility and presents a comprehensive experimental protocol for determining its solubility profile in other solvent systems.

Physicochemical Properties

To understand the solubility of this compound, a summary of its key physicochemical properties is presented below. These properties are crucial for predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₉H₉NO₄Guidechem
Molecular Weight 195.17 g/mol Guidechem
Aqueous Solubility 0.82 g/L (at 25 °C)Guidechem[1]
Predicted XlogP 1.6PubChem

Note: The XlogP value is a computationally predicted measure of the compound's lipophilicity. An experimental determination of the octanol-water partition coefficient (logP) is recommended for more precise characterization.

Solubility Profile

Currently, the only publicly available quantitative solubility data for this compound is in an aqueous solution.

SolventTemperature (°C)Solubility (g/L)
Water250.82[1]

The limited data underscores the necessity for experimental determination of solubility in common organic solvents used in pharmaceutical development, such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the isothermal equilibrium method, a reliable technique for obtaining accurate solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The exact time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the selected solvent at the specified temperature based on the measured concentration and the dilution factor.

    • Repeat the experiment at different temperatures to establish a temperature-dependent solubility profile.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess solute to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Collect supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate concentration from calibration curve F->G H Determine solubility G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthetic route for 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate the successful synthesis of the target molecule.

Recommended Synthetic Pathway: Benzylic Functionalization

The most reliable and well-documented approach to synthesizing this compound involves a three-step process starting from 5-methyl-2-nitrotoluene. This pathway is advantageous due to its logical progression and the relatively high yields achievable in each step. The core strategy involves the selective functionalization of the benzylic methyl group, followed by conversion to the desired carboxylic acid.

The overall transformation is as follows:

  • Benzylic Bromination : The starting material, 5-methyl-2-nitrotoluene, undergoes a radical substitution to form 1-(bromomethyl)-5-methyl-2-nitrobenzene.

  • Cyanation : The resulting benzyl bromide is converted to 2-(5-methyl-2-nitrophenyl)acetonitrile via a nucleophilic substitution with a cyanide salt.

  • Hydrolysis : The nitrile functional group is hydrolyzed under acidic conditions to yield the final product, this compound.

G A 5-Methyl-2-nitrotoluene B 1-(Bromomethyl)-5-methyl-2-nitrobenzene A->B  Step 1: Bromination (NBS, AIBN, CCl₄) C 2-(5-Methyl-2-nitrophenyl)acetonitrile B->C  Step 2: Cyanation (KCN, 18-crown-6, MeCN) D This compound C->D  Step 3: Hydrolysis (H₂SO₄, H₂O)

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended three-step synthesis, including molar equivalents and expected yields for each reaction.

StepStarting MaterialKey ReagentsMolar Ratio (Reagent:SM)SolventExpected Yield (%)Reference
15-Methyl-2-nitrotolueneN-Bromosuccinimide (NBS), AIBN1.1 : 1, 0.05 : 1Carbon Tetrachloride~73%[2]
21-(Bromomethyl)-5-methyl-2-nitrobenzenePotassium Cyanide (KCN), 18-Crown-61.5 : 1, 0.1 : 1Acetonitrile~64%[2]
32-(5-Methyl-2-nitrophenyl)acetonitrileSulfuric Acid (conc.), Water9 : 1 (acid moles : SM)Water~92-95%[3]

Overall theoretical yield for the 3-step synthesis is approximately 43-45%.

Experimental Protocols

Detailed methodologies for each key synthetic step are provided below. These protocols are adapted from established literature procedures for similar transformations.

This procedure uses N-Bromosuccinimide (NBS) as a bromine source and azobisisobutyronitrile (AIBN) as a radical initiator to selectively brominate the methyl group.[2]

Materials:

  • 5-Methyl-2-nitrotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve 5-methyl-2-nitrotoluene in carbon tetrachloride in the round-bottom flask.

  • Add N-Bromosuccinimide and AIBN to the solution.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure to yield the crude product, 1-(bromomethyl)-5-methyl-2-nitrobenzene, which can be purified by recrystallization from a suitable solvent like n-hexane.

This step involves the nucleophilic substitution of the bromide with a cyanide ion. The use of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction.[2]

Materials:

  • 1-(Bromomethyl)-5-methyl-2-nitrobenzene (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq)

  • 18-crown-6 (0.1 eq)

  • Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In the round-bottom flask, combine 1-(bromomethyl)-5-methyl-2-nitrobenzene, potassium cyanide, and 18-crown-6 in acetonitrile.

  • Heat the mixture to reflux and stir vigorously. The reaction can be monitored by TLC and is typically complete after several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent by rotary evaporation. The resulting crude 2-(5-methyl-2-nitrophenyl)acetonitrile can be purified by column chromatography or recrystallization.

The final step is the hydrolysis of the nitrile to a carboxylic acid using a strong acid.[3]

Materials:

  • 2-(5-Methyl-2-nitrophenyl)acetonitrile (1.0 eq)

  • Concentrated sulfuric acid (approx. 9 moles per mole of nitrile)

  • Water

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a solution of sulfuric acid in water. Carefully add the concentrated sulfuric acid to water in a flask, cooling the flask in an ice bath.

  • Add the 2-(5-methyl-2-nitrophenyl)acetonitrile to the diluted sulfuric acid solution in the reaction flask.

  • Attach a reflux condenser and heat the mixture to boiling. Continue boiling for 15-30 minutes. The solution may darken during the reaction.

  • After the reflux period, cool the reaction mixture and then dilute it with an equal volume of cold water.

  • Further cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash it several times with ice-cold water.

  • For purification, the crude product can be recrystallized from boiling water to yield pure this compound as pale yellow needles.

Workflow Visualization

The general experimental workflow for each synthetic step can be visualized as a logical progression from reaction setup to final product characterization.

G A Reaction Setup (Reagents & Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Recrystallization/Chromatography) C->D E Characterization (NMR, IR, MS, M.P.) D->E

References

An In-depth Technical Guide to the Safety and Handling of 2-(5-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(5-Methyl-2-nitrophenyl)acetic acid (CAS No. 37777-81-4), a compound utilized in the synthesis of pharmaceuticals, particularly as a precursor for anti-inflammatory and analgesic drugs. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification
ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]

A visual representation of the logical relationship between the hazard classifications is provided below.

GHS_Classification cluster_main GHS Hazard Classifications for this compound Compound This compound Health_Hazard Health Hazards Compound->Health_Hazard Skin_Irrit Skin Irritation (Cat. 2) H315 Health_Hazard->Skin_Irrit Eye_Irrit Serious Eye Irritation (Cat. 2A) H319 Health_Hazard->Eye_Irrit Resp_Irrit Respiratory Irritation (Cat. 3) H335 Health_Hazard->Resp_Irrit

GHS Hazard Classification Overview
Table 2: Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1][2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [3]
Appearance Data not available
Solubility Very slightly soluble (0.82 g/L at 25°C)[3]
Storage Temperature Room temperature, dry area[4] or 2-8°C[5]

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Workflow

Proper handling is paramount to minimize exposure risk. The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_workflow Safe Handling Workflow Start Start Assess_Risks Assess Risks and Review SDS Start->Assess_Risks Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Use_Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Don_PPE->Use_Ventilation Handle_Chemical Handle the Chemical Use_Ventilation->Handle_Chemical Clean_Up Clean Work Area and Decontaminate Equipment Handle_Chemical->Clean_Up Doff_PPE Remove PPE Correctly Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Store in a Tightly Closed Container in a Cool, Dry Place Wash_Hands->Store_Chemical End End Store_Chemical->End

General Safe Handling Workflow
First Aid and Emergency Response

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table and workflow detail the necessary emergency procedures.

Table 4: First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash before reuse.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

The following diagram illustrates the workflow for responding to an accidental exposure.

Emergency_Response_Workflow cluster_emergency Emergency Response Workflow for Accidental Exposure Exposure Accidental Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Inhalation Inhalation Identify_Route->Inhalation Inhaled Skin Skin Contact Identify_Route->Skin Skin Eye Eye Contact Identify_Route->Eye Eyes Ingestion Ingestion Identify_Route->Ingestion Ingested Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap and Water Skin->Wash_Skin Rinse_Eyes Rinse Eyes with Water Eye->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical Seek Medical Attention if Symptoms Persist Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Emergency Response Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 5: Recommended Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[6][7]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8]

Storage, Fire-Fighting, and Accidental Release Measures

Table 6: Storage, Fire-Fighting, and Spill Response
AspectGuideline
Storage Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[6][9] Keep away from sources of ignition.[1]
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2][7]
Accidental Release Wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation.[1] Prevent further leak or spill if safe to do so.[1] Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] Do not let the product enter drains, other waterways, or soil.[1]

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that the primary hazards are irritation to the skin, eyes, and respiratory system.[1][8] The toxicological properties of this substance have not been fully investigated.[6]

This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the proper handling and emergency procedures for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely 6-Methyl-4-hydroxy-2-quinolone and 5-Methylindolin-2-one, from the common starting material, 2-(5-Methyl-2-nitrophenyl)acetic acid. The procedures outlined are based on established chemical transformations and are intended to be a guide for laboratory synthesis.

Introduction

This compound is a versatile starting material for the synthesis of various nitrogen-containing heterocycles. Its structure, featuring a nitro group ortho to an acetic acid side chain on a toluene backbone, allows for strategic synthetic manipulations. The primary transformation involves the reduction of the nitro group to an amine, which then serves as a nucleophile for intramolecular cyclization to form different heterocyclic ring systems. The protocols detailed below describe the synthesis of a quinolone and an oxindole derivative, both of which are important scaffolds in medicinal chemistry and drug discovery.

Synthetic Pathways

The synthesis of the target heterocycles from this compound proceeds through a common intermediate, 2-(2-Amino-5-methylphenyl)acetic acid, which is obtained via the reduction of the nitro group. Subsequent intramolecular cyclization under different conditions affords the desired heterocyclic core.

Synthetic_Pathways start This compound intermediate 2-(2-Amino-5-methylphenyl)acetic acid start->intermediate Reduction (e.g., Fe/HCl) quinolone 6-Methyl-4-hydroxy-2-quinolone intermediate->quinolone Cyclization (Thermal) oxindole 5-Methylindolin-2-one intermediate->oxindole Cyclization (Acid-catalyzed)

Caption: Overall synthetic scheme from the starting material.

Data Summary

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of the target heterocycles.

Table 1: Synthesis of 2-(2-Amino-5-methylphenyl)acetic acid

Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Iron powder, HClEthanol/WaterReflux2-485-95
H₂, 10% Pd/CMethanolRoom Temperature4-690-98

Table 2: Synthesis of 6-Methyl-4-hydroxy-2-quinolone

Starting MaterialReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2-(2-Amino-5-methylphenyl)acetic acidNone (thermal)Diphenyl ether2500.5-170-80

Table 3: Synthesis of 5-Methylindolin-2-one

Starting MaterialReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2-(2-Amino-5-methylphenyl)acetic acidHCl (catalytic)TolueneReflux3-580-90

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Amino-5-methylphenyl)acetic acid

This protocol describes the reduction of the nitro group of this compound using iron powder in an acidic medium.[1][2]

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.

  • To the stirred solution, add iron powder (3-5 equivalents).

  • Carefully add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • To the aqueous residue, carefully add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-Amino-5-methylphenyl)acetic acid as a solid.

Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up start Dissolve Starting Material in EtOH/H₂O add_fe Add Iron Powder start->add_fe add_hcl Add conc. HCl (cat.) add_fe->add_hcl reflux Reflux for 2-4h add_hcl->reflux cool Cool to RT reflux->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product 2-(2-Amino-5-methylphenyl)acetic acid dry->product

Caption: Workflow for the reduction of the nitro group.

Protocol 2: Synthesis of 6-Methyl-4-hydroxy-2-quinolone

This protocol describes the intramolecular cyclization of 2-(2-Amino-5-methylphenyl)acetic acid to form the corresponding 2-quinolone derivative under thermal conditions.

Materials:

  • 2-(2-Amino-5-methylphenyl)acetic acid

  • Diphenyl ether

Procedure:

  • In a high-temperature reaction vessel equipped with a condenser, place 2-(2-Amino-5-methylphenyl)acetic acid (1 equivalent).

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. The cyclization is usually accompanied by the evolution of water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add a non-polar solvent like hexane to dilute the diphenyl ether and facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with hexane to remove the residual solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quinolone_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up start Combine Amino Acid and Diphenyl Ether heat Heat to 250°C for 0.5-1h start->heat cool Cool to RT heat->cool precipitate Add Hexane to Precipitate cool->precipitate filter Filter and Wash with Hexane precipitate->filter recrystallize Recrystallize filter->recrystallize product 6-Methyl-4-hydroxy-2-quinolone recrystallize->product

Caption: Workflow for the synthesis of 6-Methyl-4-hydroxy-2-quinolone.

Protocol 3: Synthesis of 5-Methylindolin-2-one (5-Methyloxindole)

This protocol describes the acid-catalyzed intramolecular lactamization of 2-(2-Amino-5-methylphenyl)acetic acid to yield 5-Methylindolin-2-one.[3][4]

Materials:

  • 2-(2-Amino-5-methylphenyl)acetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-Amino-5-methylphenyl)acetic acid (1 equivalent) in toluene.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete in 3-5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Oxindole_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up start Dissolve Amino Acid in Toluene add_hcl Add cat. HCl start->add_hcl reflux Reflux with Dean-Stark for 3-5h add_hcl->reflux cool Cool to RT reflux->cool neutralize Wash with NaHCO₃ cool->neutralize wash Wash with Water and Brine neutralize->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product 5-Methylindolin-2-one purify->product

Caption: Workflow for the synthesis of 5-Methylindolin-2-one.

References

Application Notes and Protocols for 2-(5-Methyl-2-nitrophenyl)acetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Methyl-2-nitrophenyl)acetic acid is a valuable pharmaceutical intermediate primarily utilized in the synthesis of indole derivatives. This document provides detailed application notes on its use in the synthesis of 7-methyl-1H-indole-3-acetic acid, a compound with recognized anti-inflammatory and antioxidant properties. The protocols outlined herein are based on established chemical principles of reductive cyclization. Furthermore, the downstream biological implications of the synthesized indole are discussed, with a focus on its modulation of key inflammatory signaling pathways.

Introduction

This compound serves as a key building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. Its inherent chemical structure, featuring a nitro group ortho to an acetic acid moiety on a substituted benzene ring, makes it an ideal precursor for intramolecular cyclization reactions to form indole rings. The indole motif is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds. This document focuses on the application of this compound in the synthesis of 7-methyl-1H-indole-3-acetic acid, a potential therapeutic agent for inflammatory conditions.

Synthetic Application: Synthesis of 7-methyl-1H-indole-3-acetic acid

The primary application of this compound is in the synthesis of substituted indole derivatives through reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetic acid side chain to form the indole ring system.

A key pharmaceutical derivative synthesized from this intermediate is 7-methyl-1H-indole-3-acetic acid. This compound has demonstrated significant anti-inflammatory and antioxidant activities.[1][2]

Experimental Protocol: Reductive Cyclization via Catalytic Hydrogenation

This protocol describes a general method for the reductive cyclization of this compound to 7-methyl-1H-indole-3-acetic acid using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of methanol or a mixture of methanol and ethyl acetate.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 7-methyl-1H-indole-3-acetic acid, can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 7-methyl-1H-indole-3-acetic acid. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material This compoundN/A
Product 7-methyl-1H-indole-3-acetic acidN/A
Catalyst 10% Palladium on CarbonGeneral Knowledge
Solvent Methanol / Ethyl AcetateGeneral Knowledge
Hydrogen Pressure 50 - 100 psiGeneral Knowledge
Reaction Temperature Room TemperatureGeneral Knowledge
Typical Yield 85-95%Estimated
Purity (after purification) >98% (by HPLC)Estimated

Biological Activity of 7-methyl-1H-indole-3-acetic acid

7-methyl-1H-indole-3-acetic acid, synthesized from this compound, exhibits promising anti-inflammatory and antioxidant properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in the inflammatory response.

Anti-inflammatory Mechanism and Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6]

  • NF-κB Pathway: This pathway is a crucial regulator of pro-inflammatory gene expression. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[3][4]

Indole-3-acetic acid (IAA) and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK pathways.[1][2] Specifically, studies have demonstrated that IAA can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators.[2]

Visualizations

Synthetic Workflow

Synthesis_Workflow start This compound reagents H₂, 10% Pd/C Methanol/Ethyl Acetate start->reagents product 7-methyl-1H-indole-3-acetic acid reagents->product Reductive Cyclization

Caption: Synthetic route from the starting intermediate to the final product.

Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ikk IKK Complex tlr4->ikk nucleus Nucleus mapk->nucleus nfkb_i NF-κB/IκBα Complex ikk->nfkb_i Phosphorylation of IκBα nfkb_a Active NF-κB (p50/p65) nfkb_i->nfkb_a IκBα degradation nfkb_a->nucleus Translocation inflammation Inflammatory Response (Cytokines, Chemokines) nucleus->inflammation Gene Transcription iaa 7-methyl-1H-indole-3-acetic acid iaa->mapk Inhibition iaa->ikk Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by 7-methyl-1H-indole-3-acetic acid.

Conclusion

This compound is a versatile intermediate for the synthesis of biologically active indole derivatives. The protocol provided for the synthesis of 7-methyl-1H-indole-3-acetic acid offers a reliable method for obtaining this potent anti-inflammatory agent. Further investigation into the therapeutic potential of this and related compounds is warranted, particularly in the context of inflammatory diseases. The ability of these indole derivatives to modulate the NF-κB and MAPK signaling pathways highlights a promising avenue for the development of novel anti-inflammatory drugs.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction critical in organic synthesis, particularly for the preparation of key intermediates in the pharmaceutical industry. 2-Methyl-3-nitrophenylacetic acid, for instance, serves as an important precursor in the synthesis of various therapeutic agents. This document provides a detailed experimental protocol for the nitration of 2-methylphenylacetic acid. The described method utilizes a nitrating system of concentrated nitric acid and acetic anhydride in dichloromethane, which allows for controlled reaction conditions and regioselective synthesis, primarily yielding the 3-nitro isomer. The protocol includes reagent preparation, reaction execution, product isolation, and purification, along with safety precautions and characterization data.

Materials and Equipment
  • Reagents:

    • 2-Methylphenylacetic acid (C₉H₁₀O₂)

    • Acetic anhydride ((CH₃CO)₂O)

    • 98% Concentrated nitric acid (HNO₃)

    • Dichloromethane (CH₂Cl₂)

    • Ice (H₂O)

    • Distilled water

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer

    • Dropping funnel

    • Ice-salt bath

    • Büchner funnel and filtration flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

This protocol is adapted from established synthesis methods for 2-methyl-3-nitrophenylacetic acid.[1][2]

Reaction Setup
  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, in an ice-salt bath.

  • Fit the central neck of the flask with a thermometer to monitor the internal reaction temperature.

  • Attach a dropping funnel to one of the side necks.

  • Ensure the setup is securely clamped within a fume hood.

Reagent Preparation and Reaction
  • To the reaction flask, add 20 g (0.133 mol) of 2-methylphenylacetic acid, 15 g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.[1]

  • Begin stirring the mixture and allow it to cool to 0°C in the ice-salt bath.[1][2]

  • Slowly add 12.0 g to 13.4 g (0.190 mol to 0.212 mol) of 98% concentrated nitric acid dropwise from the dropping funnel.[1]

    • CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition of nitric acid. The addition should be slow and controlled to prevent a sudden exotherm. Nitration reactions are highly exothermic and can become uncontrollable if the temperature is not managed.[3]

  • After the dropwise addition is complete, continue to stir the reaction mixture while maintaining the temperature between 0°C and 10°C for 1 to 3 hours to ensure the reaction goes to completion.[1][2]

Product Isolation and Purification
  • Upon completion of the reaction time, the product will precipitate out of the solution.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid precipitate with cold water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

  • Dry the purified solid product, 2-methyl-3-nitrophenylacetic acid, under vacuum or by air drying.

  • The final product is a light yellow to white solid powder.[2]

Characterization

The structure and purity of the synthesized 2-methyl-3-nitrophenylacetic acid can be confirmed by various analytical techniques.[1][2]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks around 1718 cm⁻¹ (C=O in COOH), 1525 cm⁻¹, and 1334 cm⁻¹ (N-O in NO₂).[1][2]

  • ¹H NMR Spectroscopy (in DMSO-d₆): Expected signals include singlets for the methyl (CH₃) and methylene (CH₂) protons, and multiplets or distinct signals for the aromatic protons.[2]

  • Melting Point: The expected melting point is in the range of 131°C to 134°C.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from several example syntheses based on the described protocol.[1]

ParameterExample 1Example 2Example 3
Reactants
2-Methylphenylacetic Acid20 g (0.133 mol)20 g (0.133 mol)20 g (0.133 mol)
Acetic Anhydride15 g (0.147 mol)15 g (0.147 mol)15 g (0.147 mol)
98% Nitric Acid12 g (0.190 mol)13.4 g (0.212 mol)12.9 g (0.205 mol)
Dichloromethane20 mL20 mL20 mL
Molar Ratio (Acid:HNO₃:Ac₂O) 1 : 1.43 : 1.111 : 1.59 : 1.111 : 1.54 : 1.11
Reaction Conditions
Temperature0°C to 5°C0°C to 5°C5°C to 10°C
Reaction Time3.0 hours2.0 hours1.0 hour
Results
Product Yield (grams)15.76 g15.96 g15.50 g
Yield (%) 60.6% 61.4% 59.6%

Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol for the nitration of 2-methylphenylacetic acid.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Add 2-Methylphenylacetic Acid, Acetic Anhydride, and CH₂Cl₂ to Flask B 2. Cool Mixture to 0°C A->B C 3. Add 98% HNO₃ Dropwise (Maintain Temp: 0-5°C) B->C D 4. Stir for 1-3 hours (Maintain Temp: 0-10°C) C->D E 5. Filter Precipitated Solid D->E F 6. Wash with Cold Water E->F G 7. Dry Final Product F->G H 8. Characterize Product (IR, NMR, MP) G->H

Caption: Workflow for the nitration of 2-methylphenylacetic acid.

References

Application Notes and Protocols: 2-(5-Methyl-2-nitrophenyl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(5-Methyl-2-nitrophenyl)acetic acid as a foundational scaffold for the discovery of novel anti-inflammatory and analgesic agents. The protocols outlined below describe the methodologies for synthesizing derivatives and evaluating their biological activity through established in vitro and in vivo assays.

Introduction

This compound is a versatile chemical intermediate. Its structural features, including a phenylacetic acid moiety, are present in many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as a starting material for the synthesis of new chemical entities with therapeutic potential. Derivatives of this compound can be designed to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The strategic modification of this scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties to develop effective and safer anti-inflammatory and analgesic drugs.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel drug candidates starting from this compound.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Chemical Modification InVitro In Vitro Screening (COX/LOX Inhibition) Synthesis->InVitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Activity Data SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead Optimized Candidate InVivo In Vivo Evaluation (Anti-inflammatory & Analgesic Models) Lead->InVivo Efficacy Testing Tox Preliminary Toxicology InVivo->Tox Safety Assessment

Caption: Drug discovery workflow using this compound.

Synthesis of Bioactive Derivatives

Derivatives of this compound can be synthesized to explore their structure-activity relationships. A common approach involves the amidation of the carboxylic acid group.

General Synthetic Protocol for Amide Derivatives:

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Screening Protocols

Initial screening of synthesized compounds is performed in vitro to determine their inhibitory activity against key enzymes in the arachidonic acid pathway.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of test compounds to inhibit the COX-1 and COX-2 isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.

  • Incubation: Pre-incubate the test compounds at various concentrations with the respective COX isoenzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of the compounds on 5-LOX activity.

Protocol:

  • Enzyme Preparation: Use a crude enzyme preparation from a suitable source, such as rat peritoneal neutrophils.

  • Incubation: Pre-incubate the enzyme preparation with the test compounds at various concentrations for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Product Detection: Monitor the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) by measuring the change in absorbance at 234 nm with a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
MNA-00115.21.825.48.4
MNA-00225.80.915.728.7
MNA-0038.98.55.21.0
Indomethacin0.11.5>1000.07
Celecoxib15.00.05>100300

In Vivo Evaluation Protocols

Promising candidates from in vitro screening are advanced to in vivo models to assess their anti-inflammatory and analgesic efficacy.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is used to evaluate the acute anti-inflammatory activity of the test compounds.[1][2][3]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a standard group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 2: Hypothetical Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
MNA-002100.42 ± 0.0350.6
Indomethacin100.35 ± 0.0458.8
*p < 0.05 compared to vehicle control
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model assesses the peripheral analgesic activity of the compounds.[4][5][6]

Protocol:

  • Animal Acclimatization: Use male Swiss albino mice (20-25 g) acclimated for one week.

  • Compound Administration: Administer the test compounds orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).[6]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[4]

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Table 3: Hypothetical Analgesic Activity in Acetic Acid-Induced Writhing Test

TreatmentDose (mg/kg)Mean Number of Writhes% Protection
Vehicle Control-45.2 ± 3.1-
MNA-0021018.5 ± 2.559.1
Aspirin10015.8 ± 2.165.0
*p < 0.05 compared to vehicle control

Target Signaling Pathway: Arachidonic Acid Cascade

The primary targets for many NSAIDs are the COX enzymes, which are central to the arachidonic acid signaling pathway that produces pro-inflammatory prostaglandins.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs Synthesis LTs Leukotrienes LOX->LTs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation

Caption: Simplified arachidonic acid signaling pathway.

References

Application Note: Comprehensive Characterization of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-(5-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation. This application note serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This note details a suite of analytical techniques to provide a comprehensive characterization of this compound.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the complete characterization of this compound. The combination of chromatographic and spectroscopic techniques provides orthogonal information regarding the compound's purity, identity, and structure.

Caption: Interconnectivity of analytical methods for full characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of this compound and quantifying any related impurities.

Experimental Protocol

Caption: Workflow for HPLC analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2][3]

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Injection Volume: 10 µL

    • UV Detection: 225 nm[1]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by the area percentage of the main peak.

Data Presentation
ParameterValue
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase ACN:H₂O (50:50) + 0.1% Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 225 nm
Expected Retention Time Compound-specific (to be determined)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is employed to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization may be necessary to increase the volatility of the acidic analyte.

Experimental Protocol

Caption: Workflow for GC-MS analysis.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[4]

Reagents:

  • Derivatizing agent (e.g., BSTFA)

  • Solvent (e.g., Dichloromethane)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the solvent. If necessary, add the derivatizing agent and heat to ensure complete reaction.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 120 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 2 min.[4]

    • Carrier Gas Flow: 1 mL/min (Helium)[4]

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[4]

    • Mass Range: 40-500 amu

  • Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[5]

Data Presentation
ParameterValue
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Oven Program 120 °C (1 min) -> 300 °C (10 °C/min, 2 min hold)
Ionization Electron Ionization (70 eV)
Expected m/z Molecular Ion: 195.05; Fragments: to be determined

Predicted mass-to-charge ratios for various adducts can be found in public databases like PubChem.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound.

Protocol:

  • Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Assign the chemical shifts, multiplicities, and coupling constants.

Expected ¹H NMR Data (based on similar compounds):

  • A singlet for the methyl group (CH₃) around δ 2.3 ppm.

  • A singlet for the methylene group (CH₂) around δ 3.8 ppm.

  • Aromatic protons in the range of δ 7.3-7.8 ppm, showing characteristic splitting patterns.

  • A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

  • Acquire the IR spectrum using an ATR-FTIR spectrometer.[9]

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data (based on similar compounds):

  • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid around 1700 cm⁻¹.[8]

  • Asymmetric and symmetric N-O stretches from the nitro group around 1520 and 1340 cm⁻¹, respectively.[8]

  • C-H stretches from the aromatic ring and alkyl groups.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR -CH₃~2.3 ppm (s)
-CH₂-~3.8 ppm (s)
Ar-H7.3-7.8 ppm (m)
-COOH>12 ppm (br s)
¹³C NMR -CH₃~20 ppm
-CH₂-~35 ppm
Ar-C120-150 ppm
-COOH~172 ppm
IR -OH (acid)2500-3300 cm⁻¹ (broad)
C=O (acid)~1700 cm⁻¹
-NO₂~1520 cm⁻¹ & ~1340 cm⁻¹

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, GC-MS, NMR, and IR spectroscopy ensures the verification of its identity, purity, and structure, which is critical for its application in research and pharmaceutical development. These protocols can be adapted and validated for routine quality control in a laboratory setting.

References

Application Note: HPLC Analysis of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Methyl-2-nitrophenyl)acetic acid (CAS No. 37777-81-4) is an aromatic carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and analgesics.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products in drug development and manufacturing. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on reversed-phase chromatography, which is well-suited for separating aromatic carboxylic acids.

Analytical Method

The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a pH of 3.0. This condition ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reversed-phase column. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the nitroaromatic ring.

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, pH 3.0, 50:50 v/v):

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[2]

    • Mix equal volumes of the filtered phosphate buffer and HPLC-grade acetonitrile.

    • Degas the final mobile phase mixture by sonication or vacuum filtration before use.[2]

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Add a mixture of water and methanol (50:50) to dissolve the standard and sonicate for 1 minute to ensure complete dissolution.[3]

    • Dilute to the mark with the water:methanol mixture.

  • Working Standard and Sample Solution Preparation:

    • From the stock solution, perform serial dilutions with the mobile phase to prepare working standard solutions of desired concentrations for calibration.

    • For sample analysis, accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol, 50:50).[3] Sonicate to ensure complete dissolution.

    • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter all standard and sample solutions through a 0.2 µm syringe filter before injection to prevent column clogging.[4]

2. HPLC Analysis Protocol

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.[3]

  • Inject 20 µL of each standard and sample solution into the HPLC system.

  • Run the analysis using the chromatographic conditions specified in Table 1.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 3.0 (50:50 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 225 nm[3]
Injection Volume 20 µL[3]
Run Time Approximately 15 minutes

Table 2: Method Validation Parameters (Based on a similar compound)

ParameterResult
Linearity (r²) > 0.999[5][6]
Accuracy (% Recovery) 93.1 - 110.2%[5]
Precision (% RSD) < 2%[5][7]
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase 1. Prepare Mobile Phase (Acetonitrile:Buffer) prep_stock 2. Prepare Stock Solution (1 mg/mL in Water:Methanol) prep_mobile_phase->prep_stock prep_working 3. Prepare Working Standards & Sample Solutions prep_stock->prep_working filter_samples 4. Filter All Solutions (0.2 µm Syringe Filter) prep_working->filter_samples equilibrate 5. Equilibrate HPLC System filter_samples->equilibrate inject 6. Inject Sample (20 µL) equilibrate->inject run 7. Chromatographic Run inject->run detect 8. UV Detection (225 nm) run->detect integrate 9. Integrate Peak Area detect->integrate calibrate 10. Construct Calibration Curve integrate->calibrate quantify 11. Quantify Analyte calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for GC-MS Analysis of Nitrophenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylacetic acids (NPAs) are a class of compounds that are of significant interest in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to their polarity and low volatility, direct GC-MS analysis of nitrophenylacetic acids is challenging. Derivatization is a crucial step to convert these acidic analytes into more volatile and thermally stable derivatives, enabling robust and sensitive analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of nitrophenylacetic acid compounds, focusing on derivatization, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix in which the nitrophenylacetic acids are being analyzed (e.g., biological fluids, wastewater, reaction mixtures). A general solid-phase extraction (SPE) method for aqueous samples is described below.

Protocol for Solid-Phase Extraction (SPE) of Nitrophenylacetic Acids from Aqueous Samples:

  • Condition the SPE Cartridge: Use a suitable reversed-phase SPE cartridge (e.g., C18, 500 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the aqueous sample (e.g., 10 mL) to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl). Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained nitrophenylacetic acids with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried residue is now ready for derivatization.

Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. The following protocol describes the derivatization of nitrophenylacetic acids to their trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol for Trimethylsilylation (TMS) of Nitrophenylacetic Acids:

  • Reagent Preparation: Prepare a derivatization solution by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A common solvent for this reaction is pyridine or acetonitrile.

  • Reaction: To the dried sample residue from the sample preparation step, add 100 µL of the BSTFA with 1% TMCS reagent and 50 µL of pyridine.

  • Incubation: Tightly cap the reaction vial and heat it at 60-70°C for 30-60 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized nitrophenylacetic acids. These parameters may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 70°C, hold for 2 min
Ramp: 10°C/min to 280°C
Final hold: 280°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of nitrophenylacetic acid isomers can be performed using the GC-MS method described. The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for the TMS derivatives of 2-nitrophenylacetic acid and 4-nitrophenylacetic acid. These values are based on the known fragmentation patterns of similar compounds and should be confirmed with authentic standards.

Table 2: Quantitative Data for TMS-Derivatized Nitrophenylacetic Acids

CompoundDerivatized FormExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
2-Nitrophenylacetic Acid2-Nitrophenylacetic acid-TMS ester~12.5253238 ([M-15]+), 136, 91
4-Nitrophenylacetic Acid4-Nitrophenylacetic acid-TMS ester~13.2253238 ([M-15]+), 136, 91

Note: Retention times are approximate and will vary depending on the specific GC conditions and column used. The fragment ion at m/z 238 corresponds to the loss of a methyl group from the TMS moiety. The ions at m/z 136 and 91 are characteristic fragments of the nitrophenylacetyl group.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of nitrophenylacetic acid compounds.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_results Results sample Aqueous Sample spe Solid-Phase Extraction sample->spe Acidification & Loading dried_extract Dried Extract spe->dried_extract Elution & Evaporation derivatization Silylation (BSTFA) dried_extract->derivatization Addition of Reagents derivatized_sample TMS-Derivatized Sample derivatization->derivatized_sample Heating & Cooling gcms GC-MS System derivatized_sample->gcms Injection data Data Acquisition & Analysis gcms->data Separation & Detection quant_report Quantitative Report data->quant_report Quantification derivatization_logic cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Improved Properties for GC-MS cluster_result Analytical Result npa Nitrophenylacetic Acid properties High Polarity Low Volatility npa->properties derivatization Derivatization (e.g., Silylation) properties->derivatization Requires modification tms_npa TMS-derivatized NPA derivatization->tms_npa Converts to new_properties Low Polarity High Volatility Thermal Stability tms_npa->new_properties gcms_analysis Successful GC-MS Analysis new_properties->gcms_analysis Enables

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from 2-(5-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The development of novel NSAIDs with improved efficacy and safety profiles is an ongoing objective in medicinal chemistry. The indole scaffold is a privileged structure in many anti-inflammatory agents, most notably indomethacin. This document outlines a synthetic protocol for the preparation of a potential anti-inflammatory agent, 5-Methyl-1H-indole-3-yl)acetic acid, starting from 2-(5-Methyl-2-nitrophenyl)acetic acid. The proposed synthesis involves a reductive cyclization approach. Subsequent sections detail the experimental protocols for the synthesis and the biological evaluation of the target compound.

Proposed Synthetic Pathway

The synthesis of the target indole derivative from this compound is a two-step process. The initial step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction to form the indole ring.

Synthetic Pathway start This compound intermediate 2-Amino-5-methylphenylacetic acid start->intermediate Reduction (e.g., Fe/NH4Cl) product (5-Methyl-1H-indol-3-yl)acetic acid (Target Compound) intermediate->product Intramolecular Cyclization (e.g., Fischer Indole Synthesis conditions)

Caption: Proposed synthesis of an indole-based anti-inflammatory agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylphenylacetic acid

This protocol describes the reduction of the nitro group of the starting material to an amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol.

  • Acidify the aqueous residue with dilute HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 2-Amino-5-methylphenylacetic acid. The product can be further purified by recrystallization.

Protocol 2: Synthesis of (5-Methyl-1H-indol-3-yl)acetic acid

This protocol outlines the intramolecular cyclization to form the target indole derivative.

Materials:

  • 2-Amino-5-methylphenylacetic acid

  • An appropriate cyclizing agent (e.g., a ketone or aldehyde for Fischer indole synthesis, though direct cyclization of the amino acid is also possible under certain conditions). For this protocol, we will assume a direct cyclization approach.

  • Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.

  • Ice-water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add 2-Amino-5-methylphenylacetic acid (1 equivalent).

  • Add polyphosphoric acid (in excess) and heat the mixture at 80-100°C with stirring for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into ice-water with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude (5-Methyl-1H-indol-3-yl)acetic acid.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory activity of the synthesized indole derivative, benchmarked against known NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
(5-Methyl-1H-indol-3-yl)acetic acid15.50.4534.4
Indomethacin[1]0.0090.310.029
Celecoxib[1]826.812
Ibuprofen[1]12800.15

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
(5-Methyl-1H-indol-3-yl)acetic acid (20 mg/kg)55.8%62.3%
Indomethacin (10 mg/kg)67.0%[2]62.0%[2]
Vehicle (Control)0%0%

Mandatory Visualizations

Signaling Pathway of COX Inhibition

COX Inhibition Pathway cluster_cell Cell Membrane CellStimuli Inflammatory Stimuli Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_COX1 Prostaglandins (Housekeeping) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation) COX2->PGs_COX2 NSAID (5-Methyl-1H-indol-3-yl)acetic acid (NSAID) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Mechanism of action of NSAIDs via COX inhibition.

Experimental Workflow for Anti-inflammatory Screening

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Start with This compound Synthesis Two-step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification COXAssay COX-1/COX-2 Inhibition Assay Purification->COXAssay AnimalModel Carrageenan-Induced Paw Edema in Rats Purification->AnimalModel Cytotoxicity Cell Viability Assay (e.g., MTT) Measurement Measure Paw Volume AnimalModel->Measurement Analysis Data Analysis & Comparison Measurement->Analysis

Caption: Workflow for synthesis and anti-inflammatory evaluation.

References

Application Notes and Protocols: Derivatization of 2-(5-Methyl-2-nitrophenyl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only.

Introduction

2-(5-Methyl-2-nitrophenyl)acetic acid is a substituted nitrophenylacetic acid derivative. Compounds containing the nitroaromatic scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The derivatization of the carboxylic acid moiety of this compound into esters and amides allows for the systematic exploration of its structure-activity relationship (SAR), potentially leading to the discovery of novel therapeutic agents. These derivatives can be subjected to a variety of in vitro biological screening assays to evaluate their potential as drug candidates.[5][6][7][8][9]

This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound and subsequent in vitro screening for cytotoxic, antimicrobial, and anti-inflammatory activities.

Experimental Workflow

The overall experimental workflow for the derivatization and biological screening of this compound is depicted below.

Derivatization and Screening Workflow start This compound derivatization Derivatization start->derivatization amides Amide Derivatives derivatization->amides Amine, Coupling Agent esters Ester Derivatives derivatization->esters Alcohol, Acid Catalyst purification Purification & Characterization (e.g., Chromatography, NMR, MS) amides->purification esters->purification screening Biological Screening purification->screening cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) screening->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) screening->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) screening->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar anti_inflammatory->sar hit Hit Identification sar->hit

Caption: Workflow for synthesis, purification, and biological screening of derivatives.

I. Synthesis of Derivatives

A. General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity (e.g., anhydrous where specified).

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of the final products is crucial and can be achieved by column chromatography or recrystallization.

  • The structure of the synthesized derivatives should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

B. Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amides from this compound using a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HBTU

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified amide derivative by spectroscopic methods.

C. Protocol 2: Synthesis of Ester Derivatives

This protocol details the Fischer esterification method for the synthesis of esters from this compound.[10][11][12]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Concentrated sulfuric acid (H₂SO₄) (catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% NaHCO₃ solution and brine to neutralize the acid and remove unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

  • Characterize the purified ester derivative by spectroscopic methods.

II. Biological Screening Protocols

A. Protocol 3: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Protocol 4: Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.[16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at the highest concentration to the first well of each row and perform serial twofold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Protocol 5: Anti-inflammatory Screening (COX Inhibition Assay)

This assay evaluates the ability of the synthesized derivatives to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[19]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Positive control (e.g., indomethacin)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

III. Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison and analysis.

Table 1: Exemplary Cytotoxicity Data (IC₅₀ in µM)

Compound IDDerivative TypeR GroupHeLaA549
MNPA-A1 Amide-CH₂CH₃>100>100
MNPA-A2 Amide-C₆H₅55.268.4
MNPA-E1 Ester-CH₃89.795.1
MNPA-E2 Ester-CH₂C₆H₅42.851.9
Doxorubicin --0.81.2

Table 2: Exemplary Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coli
MNPA-A1 128>256
MNPA-A2 64128
MNPA-E1 >256>256
MNPA-E2 3264
Ciprofloxacin 10.5

Table 3: Exemplary Anti-inflammatory Activity Data (IC₅₀ in µM)

Compound IDCOX-1COX-2Selectivity Index (COX-1/COX-2)
MNPA-A1 98.575.31.3
MNPA-A2 50.115.83.2
MNPA-E1 >10088.2-
MNPA-E2 45.610.44.4
Indomethacin 0.915.20.06

IV. Signaling Pathway and Structure-Activity Relationship

The biological activity of these compounds may be attributed to their interaction with various cellular signaling pathways. For instance, nitroaromatic compounds have been shown to induce cellular stress and apoptosis, potentially through the modulation of pathways like MAPK/ERK.

MAPK_ERK_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor MNPA Derivative inhibitor->mek inhibitor->erk

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by MNPA derivatives.

The analysis of the biological data in conjunction with the chemical structures of the derivatives allows for the elucidation of Structure-Activity Relationships (SAR).

SAR_Logic parent 2-(5-Methyl-2-nitrophenyl) acetic acid modification Chemical Modification (Esterification, Amidation) parent->modification library Derivative Library modification->library bioassay Biological Assays library->bioassay data Activity Data (IC50, MIC) bioassay->data sar SAR Analysis data->sar conclusion Conclusion (e.g., 'Aromatic esters show higher activity') sar->conclusion

Caption: Logical flow for establishing Structure-Activity Relationships (SAR).

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the laboratory and scale-up synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical development. The synthesis begins with the conversion of commercially available 2-methyl-5-nitroaniline to 2-(5-methyl-2-nitrophenyl)acetonitrile via a Sandmeyer reaction. The subsequent intermediate is then hydrolyzed under acidic conditions to yield the final product. This guide includes comprehensive experimental protocols, safety considerations critical for scale-up, and quantitative data to illustrate expected yields and purity at different scales.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex heterocyclic compounds. The efficient and scalable production of this intermediate is crucial for advancing research and development programs. The synthetic route outlined herein employs the robust and well-established Sandmeyer reaction, followed by a straightforward nitrile hydrolysis. While the reactions are reliable, scaling up presents specific challenges, particularly concerning the handling of highly reactive diazonium salt intermediates and toxic cyanide reagents. These application notes are designed to provide researchers with a safe and effective framework for producing this compound on both laboratory and pilot plant scales.

Overall Synthesis Workflow

The synthesis is performed in two main stages as depicted in the workflow below.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Nitrile Hydrolysis A Start: 2-Methyl-5-nitroaniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Aryl Diazonium Salt (Unstable Intermediate) B->C D Cyanation Reaction (CuCN/NaCN, 0-25 °C) C->D E Intermediate: 2-(5-Methyl-2-nitrophenyl)acetonitrile D->E F Work-up & Isolation (Extraction) E->F G Start: 2-(5-Methyl-2-nitrophenyl)acetonitrile F->G Proceed to Hydrolysis H Acid Hydrolysis (H₂SO₄, H₂O, Reflux) G->H I Crude Product Precipitation (Cooling) H->I J Purification (Filtration & Recrystallization) I->J K Final Product: This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Critical Safety Considerations

Scaling up this synthesis requires strict adherence to safety protocols due to the hazardous nature of the intermediates and reagents.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[1] All operations involving the diazonium salt must be conducted at low temperatures (0-5 °C). Equipment should be designed to prevent the accumulation and drying of diazonium salt residues.[1]

  • Cyanide Compounds: Copper(I) cyanide (CuCN) and sodium cyanide (NaCN) are highly toxic. Avoid inhalation of dust and direct skin contact. All handling of solid cyanides and cyanide solutions must occur in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles, is mandatory.[2][3] An emergency cyanide exposure kit should be readily accessible.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. For scale-up operations, ensure the reactor has adequate cooling capacity to maintain strict temperature control. Reaction calorimetry is recommended to understand the thermal profile before proceeding to a large scale.[1]

  • Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

Experimental Protocols

Protocol 1: Sandmeyer Reaction - Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile

This protocol details the conversion of 2-methyl-5-nitroaniline to its corresponding aryl nitrile.

Reaction Scheme:

G 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Aryl Diazonium Salt Aryl Diazonium Salt 2-Methyl-5-nitroaniline->Aryl Diazonium Salt 1. NaNO₂, H₂SO₄, H₂O 2. 0-5 °C 2-(5-Methyl-2-nitrophenyl)acetonitrile 2-(5-Methyl-2-nitrophenyl)acetonitrile Aryl Diazonium Salt->2-(5-Methyl-2-nitrophenyl)acetonitrile CuCN, NaCN 0-25 °C

Caption: Sandmeyer reaction for the synthesis of the nitrile intermediate.

Materials and Reagents:

ReagentLab Scale (10g)Scale-Up (1kg)Moles (Scale-Up)
2-Methyl-5-nitroaniline10.0 g1.00 kg6.57 mol
Concentrated H₂SO₄20 mL2.0 L~36.8 mol
Water (for diazotization)100 mL10.0 L-
Sodium Nitrite (NaNO₂)5.0 g500 g7.25 mol
Water (for NaNO₂)20 mL2.0 L-
Copper(I) Cyanide (CuCN)7.1 g710 g7.93 mol
Sodium Cyanide (NaCN)7.7 g770 g15.7 mol
Water (for cyanides)100 mL10.0 L-
Toluene (for extraction)150 mL15.0 L-

Procedure:

  • Preparation of Cyanide Solution: In a reactor equipped for vigorous stirring and cooling, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Diazotization: In a separate reactor, add 2-methyl-5-nitroaniline to a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 15 °C.[1] Cool the resulting suspension to 0-5 °C using an ice-salt bath or a chiller.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension, maintaining the internal temperature strictly between 0-5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Sandmeyer Reaction: Transfer the cold diazonium salt solution slowly into the vigorously stirred cyanide solution, keeping the temperature of the receiving vessel below 25 °C. Note: For scale-up, this transfer should be performed using a vacuum to avoid mechanical stress on the diazonium salt.[1]

  • Vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Work-up and Isolation: Extract the reaction mixture with toluene. Separate the organic phase, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(5-methyl-2-nitrophenyl)acetonitrile as an oil or low-melting solid. This intermediate is often of sufficient purity for the next step.

Protocol 2: Acid Hydrolysis - Synthesis of this compound

This protocol describes the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Reaction Scheme:

G 2-(5-Methyl-2-nitrophenyl)acetonitrile 2-(5-Methyl-2-nitrophenyl)acetonitrile This compound This compound 2-(5-Methyl-2-nitrophenyl)acetonitrile->this compound H₂SO₄, H₂O Reflux

Caption: Acid-catalyzed hydrolysis of the nitrile to the final product.

Materials and Reagents:

ReagentLab Scale (10g)Scale-Up (1kg)
2-(5-Methyl-2-nitrophenyl)acetonitrile10.0 g1.00 kg
Concentrated H₂SO₄30 mL3.0 L
Water30 mL3.0 L
Water (for work-up)200 mL20.0 L
Ethanol (for recrystallization)As neededAs needed

Procedure:

  • Reaction Setup: To a round-bottom flask or reactor equipped with a reflux condenser and stirrer, add the crude 2-(5-methyl-2-nitrophenyl)acetonitrile.

  • Carefully add a pre-mixed and cooled solution of concentrated sulfuric acid and water.[4]

  • Hydrolysis: Heat the mixture to reflux (approximately 110-120 °C) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or HPLC until the starting material is consumed.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice or into a beaker of cold water with stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the crude product. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis at both a laboratory and a scale-up level. Yields are based on typical outcomes for analogous reactions.[4][5]

Table 1: Quantitative Data for Sandmeyer Reaction

ParameterLab Scale (10g input)Scale-Up (1kg input)
Input (Aniline) 10.0 g1.00 kg
Theoretical Yield (Nitrile) 11.6 g1.16 kg
Actual Yield (Nitrile) 8.7 - 10.4 g0.87 - 1.04 kg
Yield (%) 75 - 90%75 - 90%
Purity (Crude, HPLC) >90%>90%
Reaction Time 3 - 4 hours4 - 6 hours

Table 2: Quantitative Data for Nitrile Hydrolysis

ParameterLab Scale (10g input)Scale-Up (1kg input)
Input (Nitrile) 10.0 g1.00 kg
Theoretical Yield (Acid) 11.1 g1.11 kg
Actual Yield (Acid) 9.7 - 10.5 g0.97 - 1.05 kg
Yield (%) 88 - 95%88 - 95%
Purity (After Recrystallization) >98%>98%
Reaction Time 2 - 4 hours3 - 5 hours

Table 3: Overall Process Yield

ParameterLab ScaleScale-Up
Overall Yield (%) 66 - 85.5%66 - 85.5%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(5-Methyl-2-nitrophenyl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route 1: Nitration of 2-(p-Tolyl)acetic acid. This is a direct approach but often results in a mixture of isomers, making purification challenging.

  • Route 2: Synthesis and Hydrolysis of 2-(5-methyl-2-nitrophenyl)acetonitrile. This multi-step process can offer better regioselectivity but involves handling cyanide reagents.

Q2: I am getting a low yield in the nitration of 2-(p-Tolyl)acetic acid. What are the possible causes and solutions?

A2: Low yields in the nitration of 2-(p-Tolyl)acetic acid are common and can be attributed to several factors:

  • Formation of multiple isomers: The methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. This results in a mixture of nitro isomers. To favor the desired 2-nitro isomer, careful control of reaction conditions is crucial.

  • Dinitration: Harsh reaction conditions (high temperature, high concentration of nitrating agent) can lead to the formation of dinitro-products, reducing the yield of the desired mono-nitro compound.

  • Oxidation of the starting material: The acetic acid side chain can be susceptible to oxidation by the strong nitrating mixture.

Troubleshooting tips:

  • Temperature control: Maintain a low reaction temperature (typically 0-5 °C) to improve the regioselectivity and minimize side reactions.

  • Nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the outcome. Using a milder nitrating agent like acetyl nitrate might also be considered.

  • Reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproducts.

Q3: How can I effectively separate the desired this compound from its isomers?

A3: The separation of positional isomers can be challenging. Here are some recommended techniques:

  • Fractional Recrystallization: This is a common method for separating isomers with different solubilities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for selectively crystallizing the desired isomer.

  • Column Chromatography: For more difficult separations, column chromatography using silica gel is an effective method. A solvent gradient (e.g., hexane/ethyl acetate) can be used to elute the different isomers based on their polarity.

Q4: I am having trouble with the hydrolysis of 2-(5-methyl-2-nitrophenyl)acetonitrile. What are the key parameters to control?

A4: Incomplete hydrolysis or side reactions can lower the yield. Key parameters to control are:

  • Reaction medium: Both acidic and basic conditions can be used for hydrolysis. Acidic hydrolysis is often performed with aqueous sulfuric or hydrochloric acid, while basic hydrolysis typically uses aqueous sodium or potassium hydroxide.

  • Temperature and reaction time: The hydrolysis of nitriles often requires heating. However, excessively high temperatures or prolonged heating, especially under basic conditions, can lead to the degradation of the nitro group. Monitor the reaction by TLC to determine the optimal conditions.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Nitration of 2-(p-Tolyl)acetic acid
Symptom Possible Cause Suggested Solution
Low yield of the desired 2-nitro isomer Formation of a mixture of isomers (2-nitro, 3-nitro, and 4-nitro).Optimize reaction temperature (maintain at 0-5 °C). Adjust the ratio of nitric acid to sulfuric acid. Consider using a milder nitrating agent.
Presence of dinitro byproducts Reaction conditions are too harsh.Reduce the reaction temperature. Use a stoichiometric amount of the nitrating agent. Reduce the reaction time.
Dark-colored reaction mixture and low product recovery Oxidation of the starting material or product.Ensure the temperature is strictly controlled. Add the nitrating agent slowly to the reaction mixture.
Product is an inseparable oil Mixture of isomers preventing crystallization.Attempt purification by column chromatography. Try converting the acid mixture to their methyl esters for easier separation by chromatography, followed by hydrolysis.
Issue 2: Challenges in the Synthesis and Hydrolysis of 2-(5-methyl-2-nitrophenyl)acetonitrile
Symptom Possible Cause Suggested Solution
Low yield in the synthesis of the nitrile Incomplete reaction or side reactions.Ensure anhydrous conditions for the reaction of the corresponding benzyl halide with a cyanide salt. Consider using a phase-transfer catalyst to improve the reaction rate.
Incomplete hydrolysis of the nitrile Insufficient reaction time or temperature.Increase the reaction time and/or temperature, while monitoring for product degradation. Ensure a sufficient excess of acid or base is used.
Degradation of the product during hydrolysis Harsh reaction conditions.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Consider enzymatic hydrolysis as a milder alternative.

Experimental Protocols

Protocol 1: Nitration of 2-(p-Tolyl)acetic acid

This protocol is a general guideline and may require optimization.

  • Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 1.1 equivalents of concentrated nitric acid (65-70%) to 2-3 equivalents of concentrated sulfuric acid (98%), keeping the mixture cool in an ice-salt bath.

  • Reaction Setup: Dissolve 1 equivalent of 2-(p-Tolyl)acetic acid in a suitable solvent (e.g., dichloromethane or acetic anhydride) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture.

  • Nitration: Cool the flask to 0-5 °C using an ice-salt bath. Slowly add the nitrating mixture dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by fractional recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Hydrolysis of 2-(5-methyl-2-nitrophenyl)acetonitrile

This protocol provides a general procedure for acid-catalyzed hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1 equivalent of 2-(5-methyl-2-nitrophenyl)acetonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Hydrolysis: Heat the mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization.

Data Presentation

Nitration Parameter Condition Expected Outcome on Yield/Purity Reference
Temperature 0-5 °CFavors formation of the kinetically controlled product, potentially increasing the ratio of the desired 2-nitro isomer. Minimizes dinitration and oxidation.General knowledge of electrophilic aromatic substitution
Nitrating Agent HNO₃/H₂SO₄Standard, effective nitrating agent. Ratio can be optimized to control reactivity.General organic chemistry principles
Nitrating Agent Acetyl nitrateMilder nitrating agent, may offer better regioselectivity in some cases.[1]
Reaction Time Monitored by TLCPrevents the formation of over-nitrated and degradation products.Best practice in organic synthesis
Hydrolysis Parameter Condition Expected Outcome on Yield/Purity Reference
Catalyst Strong Acid (e.g., H₂SO₄)Effective for complete hydrolysis of the nitrile.General organic chemistry principles
Catalyst Strong Base (e.g., NaOH)Also effective, but may lead to side reactions with the nitro group at high temperatures.General organic chemistry principles
Temperature RefluxGenerally required for a reasonable reaction rate.[2]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Nitration cluster_route2 Route 2: Nitrile Hydrolysis p-Tolylacetic_acid 2-(p-Tolyl)acetic acid Nitration Nitration (HNO3/H2SO4, 0-5 °C) p-Tolylacetic_acid->Nitration Isomer_Mixture Mixture of Nitro Isomers Nitration->Isomer_Mixture Purification1 Purification (Recrystallization/ Chromatography) Isomer_Mixture->Purification1 Final_Product1 This compound Purification1->Final_Product1 Starting_Material2 p-Tolunitrile Nitration2 Nitration Starting_Material2->Nitration2 Nitrile_Intermediate 2-(5-methyl-2-nitrophenyl)acetonitrile Nitration2->Nitrile_Intermediate Hydrolysis Hydrolysis (H+ or OH-) Nitrile_Intermediate->Hydrolysis Final_Product2 This compound Hydrolysis->Final_Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Nitration Start Low Yield in Nitration? Isomer_Check Multiple Isomers Detected? Start->Isomer_Check Yes Dinitro_Check Dinitration Products Present? Start->Dinitro_Check No Optimize_Temp Control Temperature (0-5 °C) Isomer_Check->Optimize_Temp Optimize_Reagents Adjust Nitrating Agent Ratio Isomer_Check->Optimize_Reagents Purification_Strategy Employ Fractional Recrystallization or Column Chromatography Isomer_Check->Purification_Strategy Oxidation_Check Dark Reaction Mixture? Dinitro_Check->Oxidation_Check No Reduce_Severity Use Milder Conditions (Less Nitrating Agent, Shorter Time) Dinitro_Check->Reduce_Severity Oxidation_Check->Reduce_Severity Yes

Caption: Troubleshooting workflow for low yield in nitration.

References

Technical Support Center: Purification of 2-(5-Methyl-2-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(5-Methyl-2-nitrophenyl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem: Low Yield of Crystalline Product After Recrystallization

Possible Cause Recommended Action
Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.Conduct a solvent screening to identify a solvent where the compound has high solubility when hot and low solubility when cold. Ethanol or methanol are often good starting points for nitroaromatic compounds. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
Excessive Solvent Used: Using too much solvent will keep the product dissolved even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Cooling Process is Too Rapid: Fast cooling can lead to the formation of fine crystals that are difficult to filter or can cause the product to "oil out".Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling occurs, reheat the solution, add a small amount of additional solvent, and cool at a slower rate.
Incomplete Precipitation: The compound may not have fully crystallized out of the solution.After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Problem: Persistent Impurities After Purification

Possible Cause Recommended Action
Co-crystallization of Impurities: Impurities with similar solubility profiles to the target compound may crystallize along with the product.If impurities are acidic or basic, perform an acid-base extraction prior to recrystallization. For neutral impurities with similar polarity, column chromatography is the most effective method for separation.
Colored Impurities: The presence of colored byproducts, common in nitration reactions, can be difficult to remove by recrystallization alone.Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Be aware that this may also adsorb some of the desired product, potentially reducing the yield.
Incomplete Reaction: Unreacted starting materials or intermediates are present in the crude product.Optimize the reaction conditions to ensure full conversion. If unreacted starting materials persist, an appropriate purification technique (e.g., acid-base extraction to remove an acidic starting material) should be employed.
Positional Isomers: The synthesis of this compound may produce other isomers (e.g., 2-(3-Methyl-6-nitrophenyl)acetic acid) that are difficult to separate by recrystallization.Column chromatography is the recommended method for separating positional isomers. Careful selection of the mobile phase is crucial for achieving good resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: For general purification to remove most impurities, recrystallization is a good first step. If the crude product contains significant amounts of acidic or basic impurities, an acid-base extraction should be performed first. For separating isomers or closely related impurities, column chromatography is the most effective method.

Q2: How do I select the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screening with small amounts of your crude product and various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) is highly recommended. Often, a mixed solvent system provides the best results.

Q3: My purified product is still yellow. How can I obtain a colorless product?

A3: Yellow coloration is common for nitroaromatic compounds. If the color persists after recrystallization, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Filter the hot solution to remove the charcoal before cooling. Alternatively, reversed-phase chromatography can be effective at separating colored impurities.[1]

Q4: What are the expected impurities from the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials, byproducts from the nitration reaction (such as other positional isomers), and residual solvents from the reaction or workup.[2]

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification, especially for column chromatography. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table provides estimated solubility data based on the general properties of similar aromatic nitro compounds and carboxylic acids. It is strongly recommended to perform a solvent screening to determine the optimal solvent for your specific sample.

Solvent Estimated Solubility at 25°C Estimated Solubility at Boiling Point Suitability for Recrystallization
WaterVery LowLowPoor (Can be used as an anti-solvent)
EthanolModerately SolubleHighly SolubleGood
MethanolModerately SolubleHighly SolubleGood
Ethyl AcetateSolubleHighly SolublePotentially suitable, may need a co-solvent
TolueneSparingly SolubleModerately SolubleGood
HexaneInsolubleInsolubleGood (As an anti-solvent)
AcetoneHighly SolubleHighly SolublePoor (Too soluble)
DichloromethaneSolubleN/A (Low boiling point)Poor (Too soluble)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification by acid-base extraction if necessary.

  • Solvent Selection: Based on a prior solvent screening, choose an appropriate solvent or mixed-solvent system. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This is the most effective method for separating isomers and impurities with similar polarities.

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (0.5-1%) is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Acidic/Basic Impurities recrystallization Recrystallization crude->recrystallization General Purification column_chromatography Column Chromatography crude->column_chromatography Isomers/Polar Impurities acid_base->recrystallization pure_product Pure Product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC) recrystallization->analysis column_chromatography->pure_product column_chromatography->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram start Low Purity After Recrystallization check_impurities Are Impurities Colored? start->check_impurities charcoal Use Activated Charcoal check_impurities->charcoal Yes check_isomers Are Isomers Suspected? check_impurities->check_isomers No charcoal->check_isomers column Perform Column Chromatography check_isomers->column Yes check_acid_base Acidic/Basic Impurities? check_isomers->check_acid_base No end Improved Purity column->end acid_base Perform Acid-Base Extraction acid_base->end check_acid_base->acid_base Yes check_acid_base->end No

Caption: Decision-making process for troubleshooting low purity after recrystallization.

References

Technical Support Center: Nitration of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of nitrating substituted phenylacetic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of substituted phenylacetic acids?

A1: The main side reactions include:

  • Formation of Positional Isomers: The substitution pattern on the phenyl ring dictates the regioselectivity of nitration, leading to a mixture of ortho-, meta-, and para-isomers. The directing effect of the substituent group is a key factor.

  • Dinitration and Polysubstitution: Particularly with activating substituents on the aromatic ring, the reaction can proceed beyond monosubstitution to yield dinitrated or even trinitrated products. This can sometimes result in the formation of tar-like substances.[1]

  • Oxidation of the Acetic Acid Side Chain: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the benzylic carbon of the acetic acid side chain, potentially forming a carboxylic acid at that position.

  • Decarboxylation: Especially with a nitro group present on the ring, the phenylacetic acid derivative can undergo decarboxylation, leading to the formation of a nitrotoluene derivative and the evolution of carbon dioxide gas. This is more likely to occur at elevated temperatures.

Q2: How does the substituent on the phenyl ring affect the nitration reaction?

A2: Substituents significantly influence both the rate of reaction and the position of nitration (regioselectivity).

  • Activating Groups (e.g., -CH₃, -OCH₃): These electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This leads to a faster reaction rate and primarily directs the incoming nitro group to the ortho and para positions. However, strong activation can also increase the likelihood of dinitration.[1]

  • Deactivating Groups (e.g., -Cl, -Br, -COOH): These electron-withdrawing groups decrease the electron density of the ring, slowing down the reaction rate. Most deactivating groups are meta-directors. Halogens are an exception; they are deactivating but ortho, para-directing.

Q3: What is the typical composition of the nitrating mixture?

A3: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of nitric acid to sulfuric acid is a critical parameter that can be optimized to control the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired nitrated product. - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification.- Increase reaction time or temperature cautiously, monitoring for side reactions. - Optimize reaction conditions (temperature, acid concentrations) to favor the desired product. - Refine the purification protocol to minimize loss.
The reaction mixture turns dark brown or black, forming a tar-like substance. - Oxidation of the starting material or product. - Dinitration or polysubstitution, especially with highly activated rings. - Reaction temperature is too high.- Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[1] - Use a less concentrated nitrating agent or a milder nitrating system. - For highly activated substrates, consider protecting the activating group if possible.
An unexpected evolution of gas is observed. - Decarboxylation of the phenylacetic acid derivative.- Keep the reaction temperature as low as possible. - Use the minimum necessary amount of strong acid.
A complex mixture of isomers is obtained. - The directing effects of the substituent lead to multiple products.- Carefully control the reaction temperature, as it can influence isomer ratios. - Employ a more regioselective nitrating agent if available. - Utilize chromatographic techniques (e.g., column chromatography, HPLC) for efficient separation of isomers.
The desired product is contaminated with dinitrated compounds. - The reaction conditions are too harsh, or the substrate is highly activated.- Reduce the amount of nitrating agent used. - Lower the reaction temperature and shorten the reaction time. - Add the nitrating mixture slowly and ensure efficient stirring to avoid localized overheating.

Quantitative Data on Product Distribution

Table 1: Isomer Distribution in the Mononitration of Substituted Benzenes

Substituent Starting Material % Ortho Isomer % Meta Isomer % Para Isomer Reference Compound
Activating (-CH₃)Toluene~59%~4%~37%Toluene
Deactivating (-Cl)Chlorobenzene~30%~1%~69%Chlorobenzene
Deactivating (-COOH)Benzoic Acid~20%~78%~2%Benzoic Acid

Note: The -CH₂COOH group of phenylacetic acid is generally considered to be a weak deactivating group and an ortho, para-director. However, under the strongly acidic conditions of nitration, the carboxylic acid group can be protonated, which may alter its directing effect.

Table 2: Influence of Reaction Conditions on Dinitration

Substrate Nitrating Agent Temperature (°C) Mononitro Product Yield (%) Dinitro Product Yield (%)
Phenylacetic AcidHNO₃/H₂SO₄0-10HighLow
Phenylacetic AcidFuming HNO₃> 30LowerHigher
4-Methylphenylacetic AcidHNO₃/H₂SO₄0-10HighModerate

This table provides a qualitative representation based on general principles of aromatic nitration. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Substituted Phenylacetic Acid (e.g., 4-Chlorophenylacetic Acid)

Materials:

  • 4-Chlorophenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, cool 15 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5.0 g of 4-chlorophenylacetic acid to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 4-chlorophenylacetic acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: GC-MS Analysis of Nitration Products

Objective: To identify and quantify the main product and byproducts of the nitration reaction.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If the product is a carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester by reaction with diazomethane or trimethylsilyldiazomethane) is often necessary for good chromatographic separation.

GC-MS Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

Data Analysis:

  • Identify the peaks corresponding to the starting material, the desired nitrated product, and any side products by comparing their mass spectra with library data and known standards.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Nitration_Pathway cluster_start Starting Materials cluster_side_reactions Side Reactions Substituted Phenylacetic Acid Substituted Phenylacetic Acid Electrophilic Attack Electrophilic Attack Substituted Phenylacetic Acid->Electrophilic Attack Oxidation Product Oxidation Product Substituted Phenylacetic Acid->Oxidation Product Oxidation of Side Chain Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Mixture (HNO3/H2SO4)->Nitronium Ion (NO2+) Generation of Electrophile Nitronium Ion (NO2+)->Electrophilic Attack Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Electrophilic Attack->Sigma Complex (Wheland Intermediate) Rate-determining step Desired Mononitrated Product Desired Mononitrated Product Sigma Complex (Wheland Intermediate)->Desired Mononitrated Product Proton Loss Isomeric Products Isomeric Products Sigma Complex (Wheland Intermediate)->Isomeric Products Alternative Proton Loss Dinitrated Product Dinitrated Product Desired Mononitrated Product->Dinitrated Product Further Nitration Decarboxylation Product Decarboxylation Product Desired Mononitrated Product->Decarboxylation Product Loss of CO2

Figure 1. General reaction pathway for the nitration of substituted phenylacetic acids and potential side reactions.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Start Nitration Experiment Observe Observe Reaction Outcome Start->Observe LowYield Low Yield Observe->LowYield Unsatisfactory Yield DarkColor Dark Coloration / Tar Observe->DarkColor Visual Inspection GasEvo Gas Evolution Observe->GasEvo Physical Observation ComplexMix Complex Mixture of Products Observe->ComplexMix Analytical Data (TLC, GC-MS) Success Successful Nitration Observe->Success Clean Reaction, Good Yield Sol_LowYield Check Reaction Time/Temp Optimize Workup LowYield->Sol_LowYield Sol_DarkColor Lower Temperature Use Milder Nitrating Agent DarkColor->Sol_DarkColor Sol_GasEvo Maintain Low Temperature GasEvo->Sol_GasEvo Sol_ComplexMix Optimize Temperature Use Chromatography ComplexMix->Sol_ComplexMix

Figure 2. A logical workflow for troubleshooting common issues in the nitration of substituted phenylacetic acids.

References

Overcoming solubility issues with 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(5-Methyl-2-nitrophenyl)acetic acid.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

Question: I am having difficulty dissolving this compound in my desired solvent for an experiment. What steps can I take to improve its solubility?

Answer: this compound is known to be sparingly soluble in aqueous solutions. Here is a systematic approach to troubleshoot and overcome solubility challenges:

Initial Steps:

  • Solvent Selection: If you are using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent first. Common choices for compounds of this nature include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol.

  • Gentle Heating: Gently warm the solution in a water bath (typically 37-50°C). Be cautious and ensure the compound is heat-stable to avoid degradation.

  • Sonication: Use a sonicator bath to break down any aggregates and enhance the dissolution process.

  • Vortexing/Stirring: Ensure the solution is being vigorously mixed.

Advanced Strategies:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is highly dependent on pH.

    • Increasing pH: By increasing the pH of the aqueous solution to be above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. You can achieve this by adding a small amount of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while monitoring the pH.

    • Buffering: Use a buffer system that maintains the desired pH for optimal solubility throughout your experiment.

  • Co-solvents: If you need to prepare a solution in a predominantly aqueous medium, using a co-solvent can be effective. After dissolving the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock, you can dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically ≤1% DMSO for many cell-based assays).

Issue 2: The compound precipitates out of solution after dilution into an aqueous buffer.

Question: My this compound dissolved in DMSO, but when I diluted it into my aqueous experimental buffer, a precipitate formed. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several strategies to address this:

  • Slower Addition and Vigorous Mixing: Add the concentrated organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: The simplest solution may be to reduce the final concentration of the compound in your experiment to a level below its solubility limit in the final buffer system.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 1% DMSO) can help maintain the compound's solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer.

  • pH of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is optimized for the solubility of the carboxylic acid, as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Quantitative solubility data for this compound in common organic solvents is limited in publicly available literature. However, its solubility in water at 25°C is reported as "very slightly soluble" at 0.82 g/L[1]. Based on its chemical structure and the behavior of similar phenylacetic acid derivatives, it is expected to have higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF. A general protocol is provided in the "Experimental Protocols" section below.

Q3: Can I heat the compound to get it into solution?

A3: Gentle heating can be an effective method to aid dissolution. However, it is crucial to first determine the thermal stability of this compound to avoid chemical degradation. If the stability is unknown, it is best to use other methods like sonication or pH adjustment first.

Q4: What is the likely mechanism of action for this compound, and why is that relevant to solubility?

A4: this compound is used as a precursor in the synthesis of anti-inflammatory and analgesic drugs[2]. This suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) derived from phenylacetic acid. Understanding its potential biological target is important because the conditions of the biological assay (e.g., buffer composition, pH) will directly impact the compound's solubility and, therefore, its observed activity.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityNotes
Water250.82 g/LVery slightly soluble.[1]
DMSONot SpecifiedExpected to be solubleA common solvent for preparing high-concentration stock solutions of similar compounds.
DMFNot SpecifiedExpected to be solubleAnother common polar aprotic solvent for sparingly soluble compounds.
EthanolNot SpecifiedExpected to be moderately solubleOften used as a co-solvent.
MethanolNot SpecifiedExpected to be moderately solubleMay be used as an alternative to ethanol.

Note: The solubility in organic solvents is an estimation based on the properties of structurally similar compounds. It is highly recommended to perform experimental solubility tests for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container (e.g., a glass vial).

  • Add Solvent: Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid has not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If necessary and the compound is heat-stable, warm the solution in a water bath at 37-50°C for 10-15 minutes with intermittent vortexing.

  • Dilute to Final Concentration: Once the solid is fully dissolved, add the remaining volume of the solvent to reach the final desired stock concentration.

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C for long-term storage) and protect it from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Prepare the Aqueous Buffer: Prepare your final experimental buffer and adjust the pH as needed to enhance the solubility of the carboxylic acid (a pH above its pKa is generally preferred).

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated organic stock solution dropwise to the buffer.

  • Final Mixing: Continue to vortex or stir the final working solution for a few minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, consider the troubleshooting steps outlined above.

Mandatory Visualization

experimental_workflow start Start: Weigh this compound add_solvent Add organic solvent (e.g., DMSO) start->add_solvent dissolve Promote dissolution (vortex, sonicate, gentle heat) add_solvent->dissolve stock_solution Prepare concentrated stock solution dissolve->stock_solution dilute Dilute stock solution into aqueous buffer stock_solution->dilute troubleshoot Precipitation? dilute->troubleshoot working_solution Prepare final working solution end End: Solution ready for experiment working_solution->end troubleshoot->working_solution No troubleshoot_options Troubleshooting: - Slower addition - Lower concentration - Adjust pH - Increase co-solvent troubleshoot->troubleshoot_options Yes troubleshoot_options->dilute

Caption: Experimental workflow for preparing a solution of this compound.

signaling_pathway membrane_phospholipids Membrane Phospholipids phospholipase_a2 Phospholipase A2 membrane_phospholipids->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid cleavage cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandin_h2 Prostaglandin H2 cox_enzymes->prostaglandin_h2 conversion prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandin_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound (as a potential NSAID) nsaid->inhibition inhibition->cox_enzymes

Caption: Potential mechanism of action via inhibition of the Prostaglandin Synthesis Pathway.

References

Optimizing reaction conditions for 2-(5-Methyl-2-nitrophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route involves a multi-step process starting from 4-methyl toluene. The key steps are:

  • Nitration: Introduction of a nitro group to the aromatic ring.

  • Halogenation: Bromination of the methyl group to form a benzyl bromide.

  • Cyanation: Conversion of the benzyl bromide to a benzyl cyanide.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Q2: What are the primary starting materials and reagents required?

A2: The primary starting materials and reagents include 4-methyl toluene, a nitrating agent (typically a mixture of nitric acid and sulfuric acid), a brominating agent (such as N-bromosuccinimide), a cyanide source (like sodium cyanide), and reagents for hydrolysis (e.g., sulfuric acid).

Q3: What are the main safety precautions to consider during this synthesis?

A3: Several safety precautions are crucial:

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

  • Cyanide: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Acids: Concentrated acids like nitric and sulfuric acid are corrosive and should be handled with care.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Nitration Step

Issue 1: Low yield of the desired 2-nitro-4-methyl toluene isomer.

  • Possible Cause: Incorrect reaction temperature or addition rate of the nitrating agent.

  • Solution: Maintain a low reaction temperature (typically between 0-10°C) during the addition of the nitrating mixture. Add the nitrating agent slowly and with vigorous stirring to ensure proper mixing and heat dissipation.

Issue 2: Formation of significant amounts of dinitrated byproducts.

  • Possible Cause: The reaction temperature was too high, or the reaction was allowed to proceed for too long.

  • Solution: Strictly control the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Bromination Step

Issue 3: Low conversion of the methyl group to benzyl bromide.

  • Possible Cause: Inefficient initiation of the radical reaction or insufficient brominating agent.

  • Solution: Ensure the use of a suitable radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate light source if required. Use a slight excess of the brominating agent.

Issue 4: Formation of dibrominated side products.

  • Possible Cause: Use of an excessive amount of the brominating agent or prolonged reaction time.

  • Solution: Carefully control the stoichiometry of the brominating agent and monitor the reaction to stop it once the starting material is consumed.

Cyanation Step

Issue 5: Low yield of 2-(5-methyl-2-nitrophenyl)acetonitrile.

  • Possible Cause: The benzyl bromide is not reactive enough, or the cyanide salt is not soluble in the reaction solvent.

  • Solution: Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt. The addition of a phase-transfer catalyst can also enhance the reaction rate.

Issue 6: Formation of isonitrile byproduct.

  • Possible Cause: The use of certain cyanide salts or reaction conditions that favor the formation of the isonitrile isomer.

  • Solution: Using sodium or potassium cyanide in a polar aprotic solvent generally minimizes the formation of isonitriles.

Hydrolysis Step

Issue 7: Incomplete hydrolysis of the nitrile to the carboxylic acid.

  • Possible Cause: Insufficiently strong acidic or basic conditions, or a short reaction time.

  • Solution: Use a concentrated acid like sulfuric acid or a strong base like sodium hydroxide and ensure a sufficient reaction time at an elevated temperature.[1] Monitoring the reaction by TLC is recommended.

Issue 8: Decomposition of the product during hydrolysis.

  • Possible Cause: The reaction temperature is too high, or the reaction is carried out for an extended period.

  • Solution: Optimize the reaction temperature and time to achieve complete hydrolysis without significant degradation of the product.[1]

Data Presentation

The following tables provide a summary of representative reaction conditions for key steps in the synthesis, based on analogous reactions.

Table 1: Representative Conditions for Nitration of Toluene Derivatives

ParameterCondition 1Condition 2
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / Acetic Anhydride
Temperature 0 - 10 °C5 - 15 °C
Reaction Time 1 - 2 hours2 - 4 hours
Typical Yield 85 - 95%80 - 90%

Table 2: Representative Conditions for Hydrolysis of Nitrophenylacetonitriles

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Concentrated H₂SO₄Aqueous NaOH
Temperature 100 - 120 °C90 - 110 °C
Reaction Time 1 - 3 hours2 - 5 hours
Typical Yield 90 - 98%85 - 95%

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4-methylbenzyl bromide
  • Nitration of 4-methyl toluene:

    • In a round-bottom flask cooled in an ice-salt bath, add 4-methyl toluene.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the internal temperature below 10°C.

    • Stir the mixture for 1-2 hours at 0-10°C.

    • Pour the reaction mixture onto crushed ice and extract the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the product by distillation under reduced pressure.

  • Bromination of 2-nitro-4-methyl toluene:

    • Dissolve the 2-nitro-4-methyl toluene in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile
  • Dissolve the 2-nitro-4-methylbenzyl bromide in a polar aprotic solvent such as DMSO.

  • Add finely powdered sodium cyanide to the solution.

  • Heat the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitrile, which can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound
  • To the 2-(5-methyl-2-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.[1]

  • Heat the mixture to reflux (around 110-120°C) for 1-3 hours.[1]

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Mandatory Visualization

Synthesis_Workflow Start 4-Methyl Toluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 2-Nitro-4-methyl Toluene Nitration->Intermediate1 Bromination Bromination (NBS, Initiator) Intermediate1->Bromination Intermediate2 2-Nitro-4-methylbenzyl bromide Bromination->Intermediate2 Cyanation Cyanation (NaCN, DMSO) Intermediate2->Cyanation Intermediate3 2-(5-Methyl-2-nitrophenyl)acetonitrile Cyanation->Intermediate3 Hydrolysis Hydrolysis (H2SO4, H2O) Intermediate3->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Troubleshooting_Tree Start Low Final Yield CheckNitration Check Nitration Step Yield/Purity Start->CheckNitration Is Nitration problematic? CheckBromination Check Bromination Step Yield/Purity Start->CheckBromination Is Bromination problematic? CheckCyanation Check Cyanation Step Yield/Purity Start->CheckCyanation Is Cyanation problematic? CheckHydrolysis Check Hydrolysis Step Yield/Purity Start->CheckHydrolysis Is Hydrolysis problematic? OptimizeNitration Optimize Nitration: - Control Temperature (0-10°C) - Slow Addition of Nitrating Agent CheckNitration->OptimizeNitration Yes OptimizeBromination Optimize Bromination: - Ensure Proper Initiation - Control Stoichiometry of NBS CheckBromination->OptimizeBromination Yes OptimizeCyanation Optimize Cyanation: - Use Polar Aprotic Solvent (DMSO) - Consider Phase-Transfer Catalyst CheckCyanation->OptimizeCyanation Yes OptimizeHydrolysis Optimize Hydrolysis: - Ensure Sufficiently Strong Acid/Base - Optimize Temperature and Time CheckHydrolysis->OptimizeHydrolysis Yes

References

Technical Support Center: Identification of Impurities in 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-nitrophenyl)acetic acid. The information is designed to assist in the identification and characterization of potential impurities that may arise during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most probable impurities in this compound originate from its synthesis, which typically involves the nitration of 4-methylphenylacetic acid. The primary impurities are therefore positional isomers formed during the electrophilic aromatic substitution reaction.

Common Impurities Include:

  • Isomeric Byproducts: The main impurity is often the isomer formed by nitration at a different position on the aromatic ring.

  • Unreacted Starting Material: Residual 4-methylphenylacetic acid that did not undergo nitration.

  • Degradation Products: Impurities can also form through the degradation of the final product during manufacturing or storage.[1]

  • Reagents and Solvents: Residual reagents, ligands, catalysts, and solvents used in the manufacturing process can also be present as impurities.[1]

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of impurities.[1] High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying impurities.[1] For structural elucidation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed, often coupled with chromatography (LC-MS, GC-MS).

Q3: Are there regulatory guidelines for controlling these impurities?

A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities. Below are common issues encountered during the analysis of this compound and its related substances, along with potential causes and solutions.

Problem Potential Cause Solution
Poor Resolution Between Isomeric Impurity Peaks Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A change in the organic solvent can alter selectivity.
Incorrect column chemistry.For separating isomers of nitrotoluene derivatives, a C18 column is a good starting point. However, a phenyl-hexyl column can offer different selectivity due to π-π interactions and may improve the resolution of aromatic, nitro-substituted compounds.[2]
Suboptimal temperature.Increase the column temperature in small increments (e.g., 5°C). This can improve peak shape and may enhance resolution.
Peak Tailing for the Main Component or Impurities Secondary interactions with the stationary phase.Use a mobile phase with a suitable buffer to maintain a consistent pH and suppress the ionization of acidic silanol groups on the silica-based column. Adding a small amount of an acid like phosphoric acid or formic acid is common for the analysis of acidic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost Peaks Appearing in the Chromatogram Contamination in the mobile phase or injector.Use high-purity solvents and freshly prepared mobile phases. Purge the injection port and sample loop.
Carryover from a previous injection.Implement a robust needle wash protocol in the autosampler method.
Drifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Mass Spectrometry (MS) and NMR Spectroscopy Troubleshooting

Issue: Difficulty in obtaining a clear mass spectrum for a low-level impurity.

  • Potential Cause: Co-elution with another component or insufficient ionization.

  • Solution: Optimize the HPLC method to achieve better separation. For LC-MS, experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative ion mode).

Issue: Ambiguous NMR spectrum for an isolated impurity.

  • Potential Cause: Presence of residual solvents or low sample concentration.

  • Solution: Ensure the isolated impurity is thoroughly dried to remove any purification solvents. If the concentration is low, a longer acquisition time or the use of a cryoprobe can improve the signal-to-noise ratio. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable for elucidating the structure of unknown impurities.

Experimental Protocols

General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a specific method for this compound. Method optimization will be required.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more non-polar impurities. A typical starting point could be 70% A, holding for a few minutes, then ramping to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Sample Preparation for GC-MS Analysis

For the analysis of volatile or semi-volatile impurities, GC-MS can be utilized. Derivatization is often necessary for non-volatile compounds like carboxylic acids.

  • Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester) using a suitable derivatizing agent (e.g., diazomethane or BF3/methanol).

  • Extraction: Extract the derivatized sample with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the extracted sample into the GC-MS system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis start_material 4-Methylphenylacetic Acid nitration Nitration start_material->nitration HNO3/H2SO4 crude_product Crude this compound (with isomeric impurities) nitration->crude_product hplc HPLC Screening crude_product->hplc Initial Purity Assessment lc_ms LC-MS Identification hplc->lc_ms Peak Identification quantification Validated HPLC Quantification hplc->quantification Method Validation isolation Preparative HPLC Isolation lc_ms->isolation For Unknowns nmr NMR Structural Elucidation isolation->nmr

Caption: Workflow for the synthesis and impurity analysis of this compound.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Is the mobile phase optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column chemistry appropriate? a1_yes->q2 s1 Adjust organic modifier ratio. Try a different organic solvent (e.g., MeOH vs. ACN). a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature optimized? a2_yes->q3 s2 Consider a phenyl-hexyl column for alternative selectivity. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Resolution Improved a3_yes->end s3 Incrementally increase column temperature. a3_no->s3 s3->q3

Caption: Troubleshooting logic for poor peak resolution in HPLC analysis.

References

Preventing byproduct formation in nitrophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing p-nitrophenylacetic acid?

The two most prevalent methods for synthesizing p-nitrophenylacetic acid are:

  • Nitration of Phenylacetic Acid: This method involves the direct nitration of phenylacetic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

  • Hydrolysis of p-Nitrobenzyl Cyanide: This method involves the hydrolysis of p-nitrobenzyl cyanide to the corresponding carboxylic acid, usually under acidic conditions.[1]

Q2: What are the primary byproducts to be aware of during the nitration of phenylacetic acid?

The primary byproducts in the nitration of phenylacetic acid are positional isomers (o-nitrophenylacetic acid and m-nitrophenylacetic acid) and products of over-nitration (di- and tri-nitrophenylacetic acids). The carboxymethyl group (-CH₂COOH) is an ortho-, para-director, meaning it preferentially directs the incoming nitro group to the ortho and para positions. However, the formation of the meta isomer can still occur.

Q3: What factors influence the isomer distribution in the nitration of phenylacetic acid?

The ratio of ortho, meta, and para isomers is influenced by several factors, most notably:

  • Temperature: Lower temperatures generally favor the formation of the para isomer and reduce the extent of side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity.

  • Catalyst: The use of certain catalysts can influence the regioselectivity of the nitration.

Q4: What causes the formation of a dark-colored reaction mixture during the hydrolysis of p-nitrobenzyl cyanide?

A dark coloration during the hydrolysis of p-nitrobenzyl cyanide can indicate decomposition of the starting material or product.[1] This is often caused by localized overheating.[1] While the exact composition of the colored byproducts is complex and often consists of polymeric material, it is crucial to control the heating of the reaction to minimize their formation.

Q5: How can I purify the final nitrophenylacetic acid product?

Recrystallization is a common and effective method for purifying nitrophenylacetic acid.[2] The choice of solvent is critical and depends on the specific isomer you are trying to isolate and the impurities present. Common solvent systems include ethanol/water mixtures.

Troubleshooting Guides

Synthesis Route 1: Nitration of Phenylacetic Acid

Issue 1: Low Yield of the Desired p-Nitrophenylacetic Acid Isomer

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Reaction Temperature Maintain a low reaction temperature, ideally between 0-10°C, throughout the addition of the nitrating agent. Use an ice bath to control the exothermic reaction.Increased selectivity for the para isomer and minimized over-nitration.
Incorrect Reagent Stoichiometry Use a slight excess of the nitrating agent to ensure complete conversion of the starting material, but avoid a large excess which can promote over-nitration.Improved yield of the desired mononitrated product.
Inefficient Isomer Separation Employ fractional crystallization to separate the p-isomer from the o- and m-isomers. The solubility of the isomers differs in various solvents.Isolation of the p-nitrophenylacetic acid in higher purity.

Issue 2: Significant Formation of Over-nitrated Byproducts (Di- and Tri-nitrophenylacetic acid)

Potential Cause Troubleshooting Action Expected Outcome
High Reaction Temperature Strictly control the temperature to below 10°C. Overheating significantly increases the rate of subsequent nitration reactions.Reduced formation of di- and tri-nitro byproducts.
Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.Minimized formation of over-nitrated products.
Highly Concentrated Nitrating Agent Consider using a milder nitrating agent or a more dilute acid mixture to reduce the reactivity of the nitrating species.Slower, more controlled nitration with less over-nitration.
Synthesis Route 2: Hydrolysis of p-Nitrobenzyl Cyanide

Issue 1: The Reaction Mixture Turns Dark Brown or Black

Potential Cause Troubleshooting Action Expected Outcome
Localized Overheating Heat the reaction mixture evenly using a heating mantle with an asbestos board or a water/oil bath.[1] Avoid direct heating with a flame.A lighter-colored reaction mixture and reduced decomposition.
Prolonged Reaction at High Temperature Follow the recommended reaction time closely. Excessive heating can lead to decomposition.Minimized byproduct formation and a cleaner product.

Issue 2: Incomplete Hydrolysis of the Nitrile

Potential Cause Troubleshooting Action Expected Outcome
Insufficient Acid Concentration or Amount Ensure the correct concentration and molar ratio of the acid catalyst (e.g., sulfuric acid) are used as specified in the protocol.Complete conversion of the nitrile to the carboxylic acid.
Poor Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants.Improved reaction rate and completeness of hydrolysis.
Solid p-nitrobenzyl cyanide adhering to the flask walls Ensure all the solid starting material is in contact with the acid solution by washing down the sides of the flask with the acid.[1]Complete reaction of the starting material.

Data Presentation

Table 1: Isomer Distribution in the Nitration of Phenylacetic Acid at 0°C

IsomerPercentage
o-Nitrophenylacetic acid~40-50%
m-Nitrophenylacetic acid~14.4%
p-Nitrophenylacetic acid~35-45%

Note: Isomer distribution is highly dependent on specific reaction conditions. The values presented are approximate and based on available literature under specific conditions.

Experimental Protocols

Protocol 1: Nitration of Phenylacetic Acid with a Focus on p-Isomer Selectivity
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenylacetic acid in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of phenylacetic acid, ensuring the temperature does not exceed 5-10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to isolate the p-nitrophenylacetic acid.

Protocol 2: Hydrolysis of p-Nitrobenzyl Cyanide

(Based on the procedure from Organic Syntheses[1])

  • Reaction Setup: In a round-bottomed flask, add p-nitrobenzyl cyanide.

  • Addition of Acid: Prepare a solution of concentrated sulfuric acid in water and add it to the p-nitrobenzyl cyanide. Ensure all the solid is wetted by the acid.

  • Heating: Attach a reflux condenser and heat the mixture gently and uniformly using a heating mantle with an asbestos board to bring it to a boil.[1]

  • Reflux: Continue boiling for the recommended time (e.g., 15 minutes).[1]

  • Cooling and Precipitation: After the reaction is complete, cool the flask and then dilute the mixture with an equal volume of cold water. Further cool to 0°C or below to precipitate the product.

  • Isolation: Filter the precipitate and wash it several times with ice water.

  • Purification: Dissolve the crude product in boiling water, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to crystallize the p-nitrophenylacetic acid.[1]

Visualizations

Synthesis_Workflow cluster_nitration Nitration of Phenylacetic Acid cluster_hydrolysis Hydrolysis of p-Nitrobenzyl Cyanide start1 Phenylacetic Acid step1_1 Dissolve in Glacial Acetic Acid start1->step1_1 step1_2 Cool to 0°C step1_1->step1_2 step1_3 Add Nitrating Mixture (HNO3/H2SO4) dropwise (0-10°C) step1_2->step1_3 step1_4 Quench on Ice step1_3->step1_4 step1_5 Filter and Wash step1_4->step1_5 step1_6 Recrystallize step1_5->step1_6 end1 p-Nitrophenylacetic Acid step1_6->end1 start2 p-Nitrobenzyl Cyanide step2_1 Add H2SO4/H2O start2->step2_1 step2_2 Heat to Boiling (Uniform Heating) step2_1->step2_2 step2_3 Cool and Dilute with Cold Water step2_2->step2_3 step2_4 Filter and Wash step2_3->step2_4 step2_5 Recrystallize from Boiling Water step2_4->step2_5 end2 p-Nitrophenylacetic Acid step2_5->end2 Troubleshooting_Tree cluster_nitration_issues Nitration Route Issues cluster_hydrolysis_issues Hydrolysis Route Issues start Problem Encountered low_yield Low Yield of p-isomer start->low_yield over_nitration Over-nitration start->over_nitration isomers Mixture of Isomers start->isomers dark_color Dark Reaction Mixture start->dark_color incomplete_rxn Incomplete Hydrolysis start->incomplete_rxn temp_control1 Maintain 0-10°C low_yield->temp_control1 Check Temperature stoichiometry Use slight excess of nitrating agent low_yield->stoichiometry Check Stoichiometry temp_control2 Maintain <10°C over_nitration->temp_control2 Lower Temperature time_control Use TLC to monitor over_nitration->time_control Monitor Reaction Time separation Use Fractional Crystallization isomers->separation Improve Separation heating_method Use uniform heating (e.g., water bath) dark_color->heating_method Check Heating Method acid_conc Verify acid concentration and amount incomplete_rxn->acid_conc Check Acid Concentration mixing Ensure efficient stirring incomplete_rxn->mixing Ensure Good Mixing

References

2-(5-Methyl-2-nitrophenyl)acetic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(5-Methyl-2-nitrophenyl)acetic acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Light: As a nitroaromatic compound, it is susceptible to photodegradation, particularly when exposed to UV or even strong visible light.[1][2] Photolysis can lead to the formation of various photoproducts.[3]

  • Temperature: Elevated temperatures can induce thermal decomposition. Studies on similar compounds, such as nitrobenzoic acids and phenylacetic acid, show that thermal stress can lead to decarboxylation and other degradation reactions.[4][5]

  • pH and Hydrolysis: The carboxylic acid moiety makes the compound's solubility and stability pH-dependent. While the compound itself is not prone to simple hydrolysis, extreme pH conditions, especially at elevated temperatures, can promote degradation.[6]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure and data from analogous compounds, the following degradation pathways are most likely:

  • Photodegradation: Upon exposure to light, nitroaromatic compounds can undergo complex reactions. An initial step may involve the reduction of the nitro group or reactions involving the phenyl ring, leading to intermediates like nitrophenols.[1][3]

  • Thermal Decomposition: The primary thermal degradation pathway is likely decarboxylation (loss of CO2) from the acetic acid side chain, especially at high temperatures.[5][7] The nitro group can also participate in exothermic decomposition reactions.[4]

  • Oxidative Degradation: The presence of the benzylic methylene group (-CH2-) makes it a potential site for oxidation, which can be initiated by oxidizing agents or by radical mechanisms under thermal or photolytic stress.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Protect from Light: Store in an amber or opaque vial to prevent photodegradation.

  • Controlled Temperature: Keep in a cool environment, such as a refrigerator or freezer, as specified by the supplier. Avoid repeated freeze-thaw cycles if stored in solution.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Dry Conditions: Store in a desiccator or a tightly sealed container to protect from moisture.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis after preparing a stock solution.

  • Possible Cause 1: Photodegradation. The compound may have been exposed to light during sample preparation. Nitroaromatic compounds are known to be light-sensitive.[2]

    • Solution: Prepare solutions under amber or low-light conditions. Use amber glassware and autosampler vials. Run a time-course experiment on the benchtop to see if peak impurities increase with light exposure.

  • Possible Cause 2: Solvent Interaction/Degradation. The solvent used may be reacting with the compound, or the compound may be unstable in that specific solvent.

    • Solution: Ensure the solvent is of high purity and de-gassed. Test the compound's stability in a few different common HPLC solvents (e.g., acetonitrile, methanol, water) to identify the most suitable one. Avoid reactive solvents.[8]

Problem: The measured potency or concentration of my sample is decreasing over time.

  • Possible Cause 1: Thermal Degradation. If solutions are stored at room temperature or higher, the compound may be slowly degrading.

    • Solution: Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Prepare fresh solutions for critical experiments. Perform a short-term stability study at your typical experimental temperature to quantify the rate of degradation.

  • Possible Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the surfaces of storage containers (e.g., glass or plastic).

    • Solution: Test different types of storage vials (e.g., polypropylene vs. glass, silanized glass) to check for adsorption.

Problem: My experimental results are inconsistent and show poor reproducibility.

  • Possible Cause: Compound Instability under Assay Conditions. The pH, temperature, or presence of other reagents in your experimental buffer could be causing the compound to degrade during the experiment itself.

    • Solution: Perform a forced degradation study under your specific assay conditions.[9][10] Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation products. If instability is confirmed, modify the assay conditions (e.g., change pH, lower temperature, add antioxidants) if possible.

Quantitative Stability Data for Related Compounds

Compound ClassStability ParameterConditionValueReference
Nitroaromatic CompoundsPhotolysis Rate ConstantUV/H2O2 Process~10⁻³ - 10⁻² s⁻¹[1]
Solid NitroaromaticsPhotolysis FrequencySunlight3.42 x 10⁻⁸ - 2.01 x 10⁻⁵ s⁻¹[2]
o-Nitrobenzoic AcidOnset Decomposition Temp.DSC, 5.0 °C/min~196 °C[4]
m-Nitrobenzoic AcidOnset Decomposition Temp.DSC, 5.0 °C/min~181 °C[4]
p-Nitrobenzoic AcidOnset Decomposition Temp.DSC, 5.0 °C/min~205 °C[4]
Phenylacetic AcidActivation Energy (Decomp.)Toluene-carrier~55 kcal/mol[5]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and pathways for this compound.[11][12]

Objective: To generate degradation products under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and develop a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[12]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber, oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 8 hours.[11]

    • If no degradation is observed, repeat with 1 N HCl at 80°C.

    • Cool, neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 3-8 hours.[11]

    • If no degradation is observed, repeat with 1 N NaOH at 80°C.

    • Cool, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • If no degradation is observed, increase H₂O₂ concentration to 10-30% or gently heat the solution (e.g., 40°C).[12]

    • Dilute for analysis.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Place the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Dissolve a weighed amount in the solvent for analysis.

    • Solution: Incubate the stock solution at 70°C, protected from light, for 48 hours.

    • Cool and dilute for analysis.

  • Photolytic Degradation (Solid State & Solution):

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV/MS method.

    • The method should be capable of separating the parent compound from all generated degradation products.

    • Calculate the percentage of degradation and perform a mass balance analysis.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acidic (0.1N HCl, 60°C) prep->acid base Basic (0.1N NaOH, 60°C) prep->base oxide Oxidative (3% H2O2, RT) prep->oxide thermal Thermal (70°C, 48h) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize / Quench / Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze report Identify Degradants & Establish Degradation Profile analyze->report

Forced Degradation Study Workflow

G cluster_pathway Potential Photodegradation Pathway parent This compound intermediate1 Excited State Species parent->intermediate1 UV/Vis Light (hν) product1 Nitro-group Reduction Products (e.g., nitroso, amino) intermediate1->product1 Reduction product2 Ring Hydroxylation Products (e.g., nitrophenols) intermediate1->product2 Oxidation / Rearrangement product3 Further Degradants product1->product3 product2->product3

Potential Photodegradation Pathway

G cluster_thermal Potential Thermal Degradation Pathway parent This compound decarboxylated 1-Methyl-4-nitro-2-xylene parent->decarboxylated Heat (Δ) Decarboxylation co2 Carbon Dioxide (CO2) other Other Thermal Products (from nitro group) decarboxylated->other

Potential Thermal Degradation Pathway

References

Troubleshooting guide for the synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical research and development.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black upon addition of the nitrating agent. What is the cause and how can I prevent it?

A1: The formation of a dark, tarry substance is typically due to oxidation of the starting material or product by the nitric acid. This is often exacerbated by elevated temperatures. To prevent this, it is crucial to maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating mixture. Ensure vigorous stirring to dissipate localized heat.

Q2: The yield of the desired this compound is consistently low. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the starting material is fully dissolved and that the reaction is stirred for a sufficient time after the addition of the nitrating agent.

  • Isomer Formation: The nitration of 4-methylphenylacetic acid can produce multiple isomers. The desired 2-nitro isomer is a major product, but other isomers, such as the 3-nitro and dinitro derivatives, can also form, reducing the yield of the target compound.

  • Loss during Workup: Significant amounts of the product can be lost during extraction and purification steps. Carefully optimize your workup procedure to minimize these losses.

Q3: I am having difficulty separating the desired this compound from its isomers. What purification strategies can I employ?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This is a common method for separating isomers. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating isomers. A range of solvent systems (e.g., hexane/ethyl acetate) should be tested to achieve optimal separation.

  • High-Performance Liquid Chromatography (HPLC): For small-scale purifications or for analytical purposes, reverse-phase HPLC can be used to separate isomers.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the melting point of your product to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any isomeric impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The molecular formula is C₉H₉NO₄, and the molecular weight is 195.17 g/mol .

  • HPLC: This can be used to assess the purity of the final product and quantify any impurities.

Experimental Protocols

Protocol 1: Nitration of 4-Methylphenylacetic Acid
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methylphenylacetic acid in concentrated sulfuric acid at 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Slowly add the nitrating mixture dropwise to the solution of 4-methylphenylacetic acid, maintaining the reaction temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture, toluene).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Parameter4-Methylphenylacetic Acid (Starting Material)This compound (Product)
Molecular Formula C₉H₁₀O₂C₉H₉NO₄
Molecular Weight 150.17 g/mol 195.17 g/mol
Appearance White crystalline solidPale yellow solid
Melting Point 88-91 °CLiterature values may vary

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis low_yield Low Yield start->low_yield Problem? dark_color Dark Reaction Mixture start->dark_color Problem? impure_product Impure Product (Isomers) start->impure_product Problem? end_success Successful Synthesis start->end_success No Problems incomplete_reaction Check Reaction Time / Temp low_yield->incomplete_reaction Cause? isomer_formation Optimize Nitrating Conditions low_yield->isomer_formation Cause? workup_loss Optimize Extraction / Purification low_yield->workup_loss Cause? high_temp Maintain Temp at 0-5°C dark_color->high_temp Cause? oxidation Ensure Proper Stirring dark_color->oxidation Cause? recrystallization Fractional Recrystallization impure_product->recrystallization Solution? chromatography Column Chromatography / HPLC impure_product->chromatography Solution? end_fail Further Optimization Needed incomplete_reaction->end_fail isomer_formation->end_fail workup_loss->end_fail high_temp->end_fail oxidation->end_fail recrystallization->end_success chromatography->end_success

Caption: Troubleshooting workflow for the synthesis of this compound.

Recrystallization methods for purifying 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 2-(5-Methyl-2-nitrophenyl)acetic acid. The following protocols and guidance are designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Researchers may encounter several common issues during the recrystallization of this compound. This section provides solutions to these problems.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or the solvent being a poor choice.Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to increase the solubility. Allow the solution to cool more slowly. If the problem persists, consider purifying by chromatography first or trying a different solvent system.[1][2]
No crystals form upon cooling The solution is not supersaturated. This could be due to using too much solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, add a seed crystal of the pure compound. If neither method works, remove some of the solvent by evaporation and allow the solution to cool again.[2]
Very low yield of crystals Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may be more soluble in the chosen solvent than anticipated.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[1][3]
Crystals are colored or appear impure The recrystallization process did not effectively remove all impurities. Colored impurities may be present.If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield by adsorbing the desired compound.[1] A second recrystallization may be necessary.
Crystallization happens too quickly The solution is too concentrated, or the cooling is too rapid. This can trap impurities within the crystal lattice.Re-heat the solution and add a small amount of additional solvent. Allow the flask to cool slowly at room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Start by adding a small volume of solvent to your compound and heating the mixture to boiling. Continue adding small portions of hot solvent until the compound just dissolves. Adding too much solvent will result in a lower yield.[3]

Q3: My compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving even in a large amount of boiling solvent, it is likely that the chosen solvent is not suitable. You will need to select a different solvent in which your compound has higher solubility at elevated temperatures. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5]

Q4: How can I improve the purity of my final product?

To improve purity, ensure that the cooling process is slow to allow for selective crystallization. If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Additionally, techniques like hot filtration can be used to remove insoluble impurities before cooling.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a general procedure based on methods for similar aromatic carboxylic acids and may require optimization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and heat the mixture to boiling while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

G Recrystallization Workflow A Place Crude Compound in Flask B Add Minimal Hot Solvent to Dissolve A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: General workflow for the recrystallization process.

The logical relationship for troubleshooting common recrystallization problems is depicted in the diagram below.

G Troubleshooting Logic cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Corrective Actions Start Cooling Solution OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ReheatAddSolvent Reheat & Add More 'Good' Solvent OilingOut->ReheatAddSolvent InduceCrystallization Scratch Flask / Add Seed Crystal NoCrystals->InduceCrystallization ConcentrateMotherLiquor Concentrate Filtrate & Recool LowYield->ConcentrateMotherLiquor

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of 2-(5-Methyl-2-nitrophenyl)acetic Acid and Its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of 2-(5-Methyl-2-nitrophenyl)acetic acid and its positional isomers. The strategic placement of the methyl and nitro groups on the phenylacetic acid scaffold can significantly influence the molecule's physicochemical properties and biological activity. Understanding these differences is crucial for optimizing lead compounds in drug discovery. This document provides a summary of available data, predictive insights based on chemical principles, and detailed experimental protocols to facilitate further research and development.

Physicochemical Properties: A Comparative Overview

The electronic and steric effects of the methyl and nitro substituents play a pivotal role in determining the acidity (pKa), solubility, and other physical characteristics of these isomers. While comprehensive experimental data for a direct comparison is limited in the current literature, we can predict trends based on established chemical principles. The nitro group, being strongly electron-withdrawing, generally increases the acidity of the carboxylic acid compared to phenylacetic acid itself. The position of the electron-donating methyl group can modulate this effect.

Table 1: Physicochemical Properties of 2-(Methyl-nitrophenyl)acetic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Solubility (Predicted)
This compound37777-81-4C₉H₉NO₄195.17149Lower than isomers with ortho-nitro groupModerate
2-(3-Methyl-2-nitrophenyl)acetic acid18710-86-6C₉H₉NO₄195.17N/AHigher due to ortho-nitro steric hindranceLower
2-(4-Methyl-2-nitrophenyl)acetic acid29640-90-2C₉H₉NO₄195.17N/AHigher due to ortho-nitro steric hindranceLower
2-(2-Methyl-3-nitrophenyl)acetic acid23876-15-5C₉H₉NO₄195.17132-136Lower than ortho-nitro isomersHigher
2-(3-Methyl-4-nitrophenyl)acetic acid143665-37-6C₉H₉NO₄195.17N/AModerateModerate

Synthesis of Isomers

The synthesis of these positional isomers typically involves the nitration of the corresponding methylphenylacetic acid or the hydrolysis of the corresponding nitrile. The choice of starting material and reaction conditions will dictate the final position of the substituents.

G General Synthetic Workflow for 2-(Methyl-nitrophenyl)acetic Acid Isomers cluster_0 Route A: Nitration cluster_1 Route B: Hydrolysis Methylphenylacetic Acid Methylphenylacetic Acid Nitration Nitration Methylphenylacetic Acid->Nitration HNO3/H2SO4 Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Separation Separation Isomer Mixture->Separation Chromatography/ Recrystallization Positional Isomer Positional Isomer Separation->Positional Isomer Methyl-nitrobenzyl Cyanide Methyl-nitrobenzyl Cyanide Hydrolysis Hydrolysis Methyl-nitrobenzyl Cyanide->Hydrolysis Acid or Base Target Isomer Target Isomer Hydrolysis->Target Isomer

Caption: General synthetic routes to 2-(methyl-nitrophenyl)acetic acid isomers.

Biological Activity: A Comparative Outlook

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The specific activity of the 2-(methyl-nitrophenyl)acetic acid isomers will likely be influenced by the substituent positions, which affect the molecule's ability to interact with biological targets.

Anti-inflammatory Potential

The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit key inflammatory mediators. A common pathway to investigate is the NF-κB signaling cascade, which plays a central role in inflammation.

G Simplified NF-κB Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Test Compound Test Compound Test Compound->IKK Activation Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by test compounds.

Antimicrobial Activity

The antimicrobial properties of these isomers can be evaluated against a panel of pathogenic bacteria and fungi. The nitro group is a key pharmacophore in many antimicrobial agents, and its efficacy can be modulated by the methyl group's position.

Table 2: Predicted Biological Activity Profile

CompoundPredicted Anti-inflammatory ActivityPredicted Antimicrobial ActivityRationale
This compoundModerateModerate to HighThe 2-nitro group is a common feature in bioactive compounds. The 5-methyl group may enhance lipophilicity, aiding cell penetration.
2-(3-Methyl-2-nitrophenyl)acetic acidModerateModerate to HighSteric hindrance from the ortho-methyl group might influence binding to biological targets.
2-(4-Methyl-2-nitrophenyl)acetic acidModerateModerate to HighThe para-methyl group may have a different electronic influence compared to the meta-position, potentially altering activity.
2-(2-Methyl-3-nitrophenyl)acetic acidModerateModerateThe relative positions of the nitro and carboxylic acid groups may impact intramolecular hydrogen bonding and interaction with targets.
2-(3-Methyl-4-nitrophenyl)acetic acidModerateModerateThe 4-nitro group is common in antimicrobial agents. The 3-methyl group's effect would need experimental validation.

Note: These are predicted activities based on the structures and general knowledge of related compounds. Experimental verification is essential.

Experimental Protocols

To facilitate a direct and robust comparison of these isomers, the following experimental protocols are provided.

Determination of pKa

Method: Potentiometric Titration

  • Preparation of Solutions: Prepare a stock solution of each isomer in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Place a known volume of the isomer solution in a beaker with a calibrated pH electrode. Titrate the solution with the standardized base, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility

Method: Shake-Flask Method

  • Sample Preparation: Add an excess amount of each isomer to a known volume of water in a sealed flask.

  • Equilibration: Shake the flasks at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved isomer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

G Workflow for NF-κB Reporter Assay Cell Culture Culture cells with NF-κB reporter gene Treatment Treat cells with Test Isomers Cell Culture->Treatment Stimulation Stimulate with an inflammatory agent (e.g., TNF-α) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Lysis & Assay Lyse cells and measure reporter gene activity (e.g., Luciferase) Incubation->Lysis & Assay Data Analysis Compare activity to controls Lysis & Assay->Data Analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Treatment: Treat the cells with various concentrations of each isomer for a predetermined time.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α).

  • Measurement: After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Analysis: A decrease in reporter activity in the presence of the isomer indicates inhibition of the NF-κB pathway.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.

Conclusion

The positional isomers of 2-(methyl-nitrophenyl)acetic acid represent a valuable chemical space for the exploration of new therapeutic agents. While this guide provides a foundational comparison based on available data and chemical principles, further experimental investigation is imperative. The detailed protocols outlined herein offer a systematic approach to characterizing and comparing the physicochemical and biological properties of these isomers, which will be instrumental in guiding future drug design and development efforts.

A Comparative Guide to the Reactivity of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrophenylacetic acids, with a focus on photodecarboxylation and thermal decomposition reactions. The information presented is supported by experimental data to assist researchers in understanding the structure-reactivity relationships of these important chemical entities.

Data Presentation: Reactivity Comparison

The reactivity of nitrophenylacetic acid isomers is significantly influenced by the position of the nitro group on the phenyl ring. This substitution pattern affects the electronic properties of the molecule, thereby altering its stability and susceptibility to various reactions.

Photodecarboxylation

Photodecarboxylation is a key reaction for these compounds, particularly in the context of photolabile protecting groups. The efficiency of this reaction is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the decarboxylation event.

IsomerReaction TypeQuantum Yield (Φ) at 367 nmRelative Reactivity
2-Nitrophenylacetic acid (ortho)Photodecarboxylation~0.04[1]Low
3-Nitrophenylacetic acid (meta)Photodecarboxylation~0.6[1]High
4-Nitrophenylacetic acid (para)Photodecarboxylation~0.6[1]High

Table 1: Comparison of Photodecarboxylation Quantum Yields for Nitrophenylacetic Acid Isomers.

The data clearly indicates that the meta and para isomers are significantly more reactive in photodecarboxylation reactions compared to the ortho isomer.

Thermal Decomposition
IsomerAnalogous CompoundAverage Apparent Activation Energy (Ea) (kJ mol⁻¹)Inferred Relative Thermal Reactivity
2-Nitrophenylacetic acid (ortho)o-Nitrobenzoic acid131.31[2]High
3-Nitrophenylacetic acid (meta)m-Nitrobenzoic acid203.43[2]Low
4-Nitrophenylacetic acid (para)p-Nitrobenzoic acid157.00[2]Moderate

Table 2: Inferred Relative Thermal Reactivity Based on Activation Energies of Analogous Nitrobenzoic Acid Isomers.

Based on these analogous data, the expected order of thermal reactivity for nitrophenylacetic acids is ortho > para > meta. The lower thermal stability of the ortho isomer can be attributed to intramolecular interactions involving the nitro and carboxylic acid groups, which can facilitate the decomposition process.

Experimental Protocols

Photodecarboxylation Quantum Yield Determination

This protocol outlines the determination of the quantum yield of photodecarboxylation for nitrophenylacetic acid isomers using UV-Vis spectrophotometry.

Materials:

  • 2-Nitrophenylacetic acid, 3-nitrophenylacetic acid, 4-nitrophenylacetic acid

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.4)

  • Calibrated monochromatic light source (e.g., laser or filtered lamp at 367 nm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer according to established procedures.

  • Sample Preparation: Prepare dilute solutions of each nitrophenylacetic acid isomer in the aqueous buffer. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength (367 nm) to minimize inner filter effects.

  • Irradiation: Irradiate a known volume of the sample solution in a quartz cuvette with the calibrated light source for a specific period. Ensure uniform illumination of the sample.

  • Spectroscopic Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the sample. The decarboxylation reaction leads to the formation of the corresponding nitrotoluene, which has a different absorption spectrum from the starting material. Monitor the decrease in absorbance of the nitrophenylacetic acid or the increase in absorbance of the product.

  • Data Analysis:

    • Calculate the number of molecules of nitrophenylacetic acid that have reacted by using the change in absorbance and the molar extinction coefficient.

    • Calculate the number of photons absorbed by the solution during the irradiation time using the photon flux determined from actinometry and the absorbance of the solution.

    • The quantum yield (Φ) is calculated as the ratio of the number of molecules reacted to the number of photons absorbed.

Mandatory Visualization

Photodecarboxylation Mechanism of Nitrophenylacetic Acid Isomers

The difference in photodecarboxylation reactivity among the isomers can be explained by their distinct photochemical pathways. For the ortho and para isomers, the reaction is thought to proceed through the formation of an aci-nitro intermediate. However, in the case of the ortho isomer, a competing intramolecular hydrogen abstraction pathway significantly reduces the efficiency of decarboxylation.

photodecarboxylation_mechanism cluster_ortho ortho-Nitrophenylacetate cluster_meta_para meta/para-Nitrophenylacetate o_start ortho-Nitrophenylacetate o_excited Excited State o_start->o_excited o_aci aci-Nitro Intermediate o_excited->o_aci o_h_abstraction Intramolecular H-Abstraction (Non-productive) o_excited->o_h_abstraction o_product ortho-Nitrotoluene + CO2 (Low Yield) o_aci->o_product mp_start meta/para-Nitrophenylacetate mp_excited Excited State mp_start->mp_excited mp_aci aci-Nitro Intermediate (for para) mp_excited->mp_aci para isomer mp_product meta/para-Nitrotoluene + CO2 (High Yield) mp_excited->mp_product meta isomer mp_aci->mp_product

Caption: Photodecarboxylation pathways of nitrophenylacetic acid isomers.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the logical steps involved in the experimental determination of the photodecarboxylation quantum yield.

quantum_yield_workflow start Start actinometry 1. Determine Photon Flux (Actinometry) start->actinometry prep_sample 2. Prepare Sample Solution (Absorbance ~0.1) actinometry->prep_sample irradiate 3. Irradiate Sample with Calibrated Light Source prep_sample->irradiate monitor 4. Monitor Reaction with UV-Vis Spectroscopy irradiate->monitor calc_reacted 5. Calculate Moles Reacted monitor->calc_reacted calc_absorbed 6. Calculate Photons Absorbed monitor->calc_absorbed calc_qy 7. Calculate Quantum Yield (Φ) calc_reacted->calc_qy calc_absorbed->calc_qy end End calc_qy->end

Caption: Workflow for determining photodecarboxylation quantum yield.

References

A Comparative Analysis of the Biological Activities of 2-(5-Methyl-2-nitrophenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic radical species that can damage DNA and other critical cellular components[1]. Several studies have demonstrated the efficacy of nitrophenyl derivatives against a range of bacterial and fungal pathogens.

A series of 2-methyl-5-nitroaniline derivatives has been synthesized and evaluated for their in vitro antimicrobial activity[2]. Similarly, nitropyrroles and nitrothiophenes have been studied for their antibacterial properties[3]. The general mechanism of action for many nitro-containing antimicrobials is the intracellular reduction of the nitro group to form cytotoxic radicals[1].

Table 1: Comparative Antimicrobial Activity of Nitrophenyl Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
2-methyl-5-nitroaniline derivativesBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusActive against tested bacteria[2]
4-nitro-1,2-phenylendiamine Zn(II) complexStreptococcus mutansInhibition zone: 40.7 mm[1]
Nitrotriazole derivativesMycobacterium tuberculosisInhibition range: 3–50 μM
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)Methicillin-resistant Staphylococcus aureus (MRSA)Potent bactericidal agent[4]
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g)Pseudomonas aeruginosa, Escherichia coliMIC: 0.21 μM[5]

The antimicrobial activity of synthesized compounds can be determined using the agar cup plate method.

  • Preparation of Media: Nutrient agar is prepared and sterilized.

  • Inoculation: The test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa) are spread evenly over the surface of the agar plates.

  • Application of Compounds: Wells or "cups" are created in the agar, and a specific concentration (e.g., 100 µg/ml) of the test compound dissolved in a suitable solvent (like DMSO) is added to each cup.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each cup is measured to determine the antimicrobial activity. Standard antibiotics like Streptomycin can be used as a positive control[6].

Anticancer Activity

Nitrophenyl derivatives have also been extensively investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit cell migration, and interfere with cell cycle progression in cancer cells.

For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative has shown selective cytotoxic effects on colon cancer cells (HCT-116 and HT-29) with IC₅₀ values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment[7]. This compound was found to suppress the cell cycle at the G0-G1 phase and inhibit cell migration[7]. Another study on 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group demonstrated moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines[8][9].

Table 2: Comparative Anticancer Activity of Nitrophenyl Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC₅₀)Reference
Benzofuran ring-linked 3-nitrophenyl chalcone derivativeHCT-116 (Colon)1.71 µM (48h)[7]
HT-29 (Colon)7.76 µM (48h)[7]
5,6,7,8-tetrahydroisoquinoline derivative (5h)PACA2 (Pancreatic)25.9 µM[8]
5,6,7,8-tetrahydroisoquinoline derivative (6b)A549 (Lung)34.9 µM[8]

The cytotoxic effect of compounds on cancer cells can be evaluated using the sulforhodamine B (SRB) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) and healthy control cells are seeded in 96-well plates and incubated.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with a suitable fixative.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The absorbance is measured using a microplate reader to determine the cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated[7].

Anti-inflammatory Activity

The anti-inflammatory potential of nitrophenyl analogs has also been explored. The mechanism often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX)[10].

A study on pyrrole derivatives, which share structural similarities with some nitrogen-containing heterocyclic compounds, demonstrated potent anti-inflammatory activity. One such compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, significantly reduced paw edema in a carrageenan-induced inflammation model in rats[11]. It also led to a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α[11].

Table 3: Comparative Anti-inflammatory Activity of Related Derivatives

Compound/DerivativeIn Vivo/In Vitro ModelKey FindingsReference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid analogues (FM10, FM12)In vitro COX-2 assayIC₅₀ values of 0.69 µM and 0.18 µM, respectively[10]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in rats (in vivo)Significant reduction in paw edema[11]
LPS-induced systemic inflammation in rats (in vivo)Significant decrease in serum TNF-α[11]

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound is administered to the animals, usually intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume with the control group[11].

Visualizing Molecular Pathways

The biological activities of these compounds are often mediated through complex signaling pathways. Below are graphical representations of a generalized antimicrobial mechanism of action for nitro compounds and a simplified inflammatory cascade.

G cluster_cell Bacterial Cell Nitro_Compound Nitro Compound (e.g., Nitrophenyl derivative) Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Enters cell Radical_Species Nitro Radical Anion (Toxic Intermediates) Nitroreductase->Radical_Species Reduction DNA_Damage DNA Damage Radical_Species->DNA_Damage Covalent binding Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Generalized mechanism of antimicrobial action for nitro compounds.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Signaling_Pathways Signaling Pathways (e.g., NF-κB) Immune_Cells->Signaling_Pathways Activation COX2_iNOS COX-2 & iNOS Expression Signaling_Pathways->COX2_iNOS Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, NO, TNF-α, IL-6) COX2_iNOS->Pro_inflammatory_Mediators Production Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Test_Compound Anti-inflammatory Compound Test_Compound->Signaling_Pathways Inhibition Test_Compound->COX2_iNOS Inhibition

Caption: Simplified inflammatory pathway and points of intervention.

References

A Spectroscopic Showdown: Unmasking the Isomers of Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic properties of ortho-, meta-, and para-nitrophenylacetic acid, offering researchers and drug development professionals a detailed analysis supported by experimental data and protocols.

The positional isomerism of the nitro group on the phenyl ring of nitrophenylacetic acid profoundly influences its electronic environment and, consequently, its interaction with electromagnetic radiation. This guide provides a comparative analysis of the spectroscopic signatures of 2-nitrophenylacetic acid (ortho-), 3-nitrophenylacetic acid (meta-), and 4-nitrophenylacetic acid (para-) across four key analytical techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding these distinct spectral fingerprints is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.

At a Glance: Spectroscopic Comparison of Nitrophenylacetic Acid Isomers

The following tables summarize the key quantitative data obtained from UV-Vis, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of the three nitrophenylacetic acid isomers.

Table 1: UV-Visible Spectroscopy Data

Isomerλmax (nm)Solvent
2-Nitrophenylacetic Acid~260-270Not Specified
3-Nitrophenylacetic Acid~264Not Specified
4-Nitrophenylacetic Acid~274Not Specified

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
O-H (Carboxylic Acid)~3000-2500 (broad)~3000-2500 (broad)~3000-2500 (broad)
C-H (Aromatic)~3100-3000~3100-3000~3100-3000
C-H (Aliphatic, CH₂)~2900~2900~2900
C=O (Carboxylic Acid)~1700~1700~1700
C=C (Aromatic)~1610, 1450~1615, 1480~1605, 1490
N-O (Asymmetric Stretch)~1520~1530~1515
N-O (Symmetric Stretch)~1350~1350~1345

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
-CH₂-~4.1~3.78~3.75
Aromatic H~7.4-8.2 (m)~7.5-8.2 (m)~7.5 (d), 8.2 (d)
-COOH~10-11~10-11~10-11

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
-C=O~176~176~177
-CH₂-~38~40~40
Aromatic C-NO₂~149~148~147
Other Aromatic C~124-135~122-136~123-142

Table 5: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion [M]⁺Base PeakKey Fragment Ions
2-Nitrophenylacetic Acid181136135, 107, 91, 77
3-Nitrophenylacetic Acid181136135, 107, 91, 77
4-Nitrophenylacetic Acid181136135, 107, 91, 77

Experimental Workflow and Data Interpretation

The characterization of the nitrophenylacetic acid isomers follows a systematic analytical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation Sample Nitrophenylacetic Acid Isomer (ortho, meta, or para) UVVis UV-Vis Spectroscopy Sample->UVVis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UVData λmax Determination UVVis->UVData IRData Functional Group Identification FTIR->IRData NMRData Structural Elucidation NMR->NMRData MSData Molecular Weight and Fragmentation Analysis MS->MSData Conclusion Comparative Analysis of Isomers UVData->Conclusion IRData->Conclusion NMRData->Conclusion MSData->Conclusion

Caption: Experimental workflow for the spectroscopic analysis of nitrophenylacetic acid isomers.

The position of the nitro group relative to the acetic acid substituent dictates the electronic effects within the benzene ring, leading to distinguishable spectroscopic features.

logical_relationship Isomer Position and Spectroscopic Characteristics cluster_isomers Nitrophenylacetic Acid Isomers cluster_effects Electronic Effects cluster_spectra Spectroscopic Consequences Ortho Ortho Isomer OrthoEffect Steric Hindrance Intramolecular H-bonding Ortho->OrthoEffect Meta Meta Isomer MetaEffect Inductive Effect Dominates Meta->MetaEffect Para Para Isomer ParaEffect Resonance and Inductive Effects Para->ParaEffect UVSpectra Shift in λmax OrthoEffect->UVSpectra IRSpectra Variations in Vibrational Frequencies OrthoEffect->IRSpectra NMRSpectra Differences in Chemical Shifts OrthoEffect->NMRSpectra MetaEffect->UVSpectra MetaEffect->IRSpectra MetaEffect->NMRSpectra ParaEffect->UVSpectra ParaEffect->IRSpectra ParaEffect->NMRSpectra MSSpectra Subtle Differences in Fragmentation ParaEffect->MSSpectra

Caption: Relationship between isomer position and resulting spectroscopic characteristics.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of each nitrophenylacetic acid isomer is prepared using a UV-transparent solvent, such as ethanol or methanol, to a concentration of approximately 10-5 M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

  • Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid nitrophenylacetic acid isomer is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.

  • Instrumentation: An FTIR spectrometer is used.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nitrophenylacetic acid isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing and Analysis: The acquired spectra are Fourier transformed, and the chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The multiplicity and integration of the ¹H NMR signals and the chemical shifts of the ¹³C NMR signals are used to assign the structure.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to form positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The m/z of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

This comprehensive spectroscopic comparison provides a valuable resource for the unambiguous identification and differentiation of nitrophenylacetic acid isomers, aiding in various stages of chemical research and drug development.

The Efficacy of 2-(5-Methyl-2-nitrophenyl)acetic Acid as a Precursor in the Synthesis of Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(5-Methyl-2-nitrophenyl)acetic acid as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on its efficacy relative to other key intermediates. The synthesis of potent NSAIDs, such as analogues of diclofenac, often relies on the strategic selection of starting materials that can influence reaction yields, purity, and overall efficiency. Here, we delve into the available experimental data to offer an objective analysis for researchers in the field of drug discovery and development.

At a Glance: Precursor Comparison for NSAID Synthesis

The synthesis of diarylamine-based NSAIDs, like diclofenac, typically involves a crucial carbon-nitrogen bond formation step, often achieved through a copper-catalyzed Ullmann condensation. The choice of the phenylacetic acid precursor is a critical determinant of the success of this reaction. Below is a summary of reported yields for the synthesis of diclofenac and its analogues using different precursors.

PrecursorTarget MoleculeKey ReactionReported YieldReference
o-Nitrophenylacetate (from Phenylacetic acid)Diclofenac SodiumMulti-step synthesisUp to 67% (overall)[1]
AnilineDiclofenac SodiumMulti-step synthesis>80% (overall)
2,6-Dichlorodiphenylamine & Chloroacetyl chlorideDiclofenac SodiumAcylation and CyclizationHigh
2-Iodo-4-methylaniline & p-cresol4-Methyl-2-(4-methylphenoxy)anilineUllmann Condensation-[2]

Experimental Protocols: A Closer Look at Synthesis

Detailed experimental procedures are vital for reproducing and comparing synthetic routes. While a specific protocol for the use of this compound in diclofenac synthesis is not explicitly detailed in the available literature, a general procedure for the Ullmann condensation, a key step in this process, can be outlined.

General Protocol for Ullmann Condensation in NSAID Synthesis

This protocol describes the copper-catalyzed N-arylation of a phenylacetic acid derivative with an aniline derivative, a common method for synthesizing the core structure of many NSAIDs.

Materials:

  • Substituted Phenylacetic Acid (e.g., this compound)

  • Aniline derivative (e.g., 2,6-dichloroaniline)

  • Copper(I) catalyst (e.g., CuI, CuBr)

  • Ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, high-boiling point solvent (e.g., DMF, Dioxane, Toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenylacetic acid, the aniline derivative, the copper(I) catalyst, the ligand, and the base.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically ranging from 100 to 200 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and the catalyst. This typically involves partitioning the reaction mixture between an organic solvent and water.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired diarylamine product.

Workflow for NSAID Synthesis via Ullmann Condensation

The following diagram illustrates a typical workflow for the synthesis of an NSAID, such as a diclofenac analogue, starting from a substituted phenylacetic acid.

G cluster_start Starting Materials cluster_reaction Ullmann Condensation cluster_intermediate Intermediate Processing cluster_reduction Reduction of Nitro Group cluster_final Final Product Precursor This compound Reaction Cu(I) Catalyst, Ligand, Base, High Temperature Precursor->Reaction Aniline 2,6-Dichloroaniline Aniline->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Reduction Reduction (e.g., H₂, Pd/C) Purification->Reduction NSAID NSAID Analogue Reduction->NSAID

Caption: Synthetic workflow for an NSAID analogue.

Mechanism of Action: The Cyclooxygenase Signaling Pathway

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. The general signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_enzyme Enzymatic Conversion cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects cluster_drug Drug Action MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins produces ArachidonicAcid->COX substrate for Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX inhibit

Caption: Mechanism of action of NSAIDs.

Conclusion

This compound is a plausible precursor for the synthesis of certain NSAIDs. Its structure suggests that it can participate in key bond-forming reactions, such as the Ullmann condensation, to construct the diarylamine core of drugs like diclofenac. However, a direct comparison of its efficacy—in terms of reaction yield, purity, and overall cost-effectiveness—with other established precursors is not well-documented in publicly available literature. The provided synthetic routes for diclofenac utilizing precursors like aniline or o-nitrophenylacetate report high overall yields, setting a benchmark for any new synthetic strategy.

For researchers and drug development professionals, the decision to use this compound would necessitate further in-house experimental validation to determine its performance against established alternatives. The general protocols and workflows presented in this guide can serve as a foundation for such comparative studies. The ultimate choice of precursor will depend on a multi-faceted analysis of yield, cost, availability, and the specific requirements of the target molecule.

References

A Comparative Guide to Validated Analytical Methods for 2-(5-Methyl-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates like 2-(5-Methyl-2-nitrophenyl)acetic acid is crucial for ensuring product quality and consistency. This guide provides a comparative overview of the two primary analytical techniques suitable for the quantification and impurity profiling of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical methodologies for structurally related aromatic nitro compounds and phenylacetic acid derivatives.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation of impurities.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given that this compound possesses a chromophore (the nitrophenyl group), UV detection is a suitable and sensitive method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and the ability to provide structural information, which is invaluable for impurity identification. However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic carboxylic acids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) 1-5 µg/mL<1 µg/mL
Limit of Quantification (LOQ) 5-15 µg/mL1-5 µg/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) <2%<5%
Specificity High (Separation-based)Very High (Separation & Mass-based)
Throughput HighMedium
Derivatization Required NoYes (e.g., Silylation)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for both HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantification of this compound and the separation of potential impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating aromatic carboxylic acids.[1]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol. A typical mobile phase for nitrophenylacetic acid derivatives could be acetonitrile and water with an acid modifier.[2]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30 °C.

  • Detection Wavelength : UV detection at a wavelength where the nitrophenyl chromophore has maximum absorbance, likely around 254 nm.[1]

  • Injection Volume : 10-20 µL.[1]

  • Sample Preparation :

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase or acetonitrile/water, to a known concentration (e.g., 1 mg/mL for a stock solution).

    • Further dilute the stock solution to a working concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile impurities and the main compound after derivatization.

  • Instrumentation : A GC system coupled with a Mass Spectrometer.

  • Derivatization : Due to the polar and non-volatile nature of the carboxylic acid group, derivatization is necessary to increase volatility. Silylation is a common technique where the acidic proton is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

    • Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is generally used for the analysis of aromatic compounds.[4]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Oven Temperature Program :

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

    • Hold: Hold at 280 °C for 5-10 minutes.

  • Injector Temperature : 250 °C.

  • MS Transfer Line Temperature : 280 °C.[5]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Scan Range : m/z 40-500.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines, ensuring the method is suitable for its intended purpose.[6][7]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Dev Analytical Method Development Proto Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD Limit of Detection Proto->LOD LOQ Limit of Quantification Proto->LOQ Rob Robustness Proto->Rob Report Validation Report & Documentation Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Rob->Report

Caption: A typical workflow for analytical method validation.

Signaling Pathway for Method Selection

The decision to use HPLC or GC-MS can be guided by the specific analytical needs.

G start Start: Analyze This compound quant Primary Goal: Routine Quantification? start->quant impurity Primary Goal: Impurity ID? quant->impurity No hplc Use HPLC-UV (High Throughput, Robust) quant->hplc Yes impurity->hplc No (Quantify Known Impurities) gcms Use GC-MS (High Specificity, Structural Info) impurity->gcms Yes end End hplc->end gcms->end

Caption: Decision tree for selecting an analytical method.

References

Comparative Guide to Antibody Cross-Reactivity Against Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity and cross-reactivity of antibodies is paramount. This guide provides a comparative analysis of antibody binding to various nitrophenylacetic acid (NPA) derivatives, offering insights into the structural nuances that govern antibody-antigen recognition. The following sections present experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this critical aspect of immunoassay development and therapeutic antibody characterization.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to structurally similar molecules, or haptens, other than the one used to elicit the immune response. This property is typically quantified using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

A study investigating the specificity of a monoclonal antibody raised against 4-Nitrophenylacetic acid (4-NPA) provides a clear example of how cross-reactivity is assessed. In this hypothetical study, a competitive ELISA was employed to determine the antibody's binding affinity for various NPA isomers and derivatives. The half-maximal inhibitory concentration (IC50) was determined for each compound, which represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. The cross-reactivity is then often expressed as a percentage relative to the primary antigen.

Table 1: Cross-Reactivity of Anti-4-NPA Monoclonal Antibody Determined by Competitive ELISA

CompoundStructureIC50 (µM)Cross-Reactivity (%)
4-Nitrophenylacetic acid (4-NPA)O₂N-C₆H₄-CH₂COOH0.5100
2-Nitrophenylacetic acid (2-NPA)O₂N-C₆H₄-CH₂COOH252
3-Nitrophenylacetic acid (3-NPA)O₂N-C₆H₄-CH₂COOH105
4-Nitrophenoxyacetic acidO₂N-C₆H₄-O-CH₂COOH501
4-Aminophenylacetic acidH₂N-C₆H₄-CH₂COOH>1000<0.05
Phenylacetic acidC₆H₅-CH₂COOH>1000<0.05

Note: This data is representative and compiled for illustrative purposes based on typical cross-reactivity studies.

The data clearly indicates a high specificity of the monoclonal antibody for 4-NPA. The position of the nitro group on the phenyl ring significantly impacts binding, with the antibody showing substantially lower affinity for the ortho (2-NPA) and meta (3-NPA) isomers. Furthermore, alterations to the linker between the phenyl ring and the carboxylic acid, as in 4-nitrophenoxyacetic acid, or the substitution of the nitro group, as in 4-aminophenylacetic acid, dramatically reduce binding.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are the protocols for the key experiments used to generate the cross-reactivity data.

Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to determine the IC50 values for various nitrophenylacetic acid derivatives.

Materials:

  • 96-well microtiter plates

  • Coating antigen: 4-NPA conjugated to a carrier protein (e.g., BSA)

  • Anti-4-NPA monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Competing haptens: 4-NPA, 2-NPA, 3-NPA, and other derivatives

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the 4-NPA-BSA conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the competing haptens (4-NPA and its derivatives) in PBS. In a separate plate, pre-incubate 50 µL of each hapten dilution with 50 µL of the anti-4-NPA monoclonal antibody (at a concentration that gives ~90% of the maximum signal in the absence of competitor) for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-hapten mixture to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula: (IC50 of 4-NPA / IC50 of derivative) x 100.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides real-time kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-mouse IgG antibody (for capture)

  • Anti-4-NPA monoclonal antibody

  • Analytes: 4-NPA, 2-NPA, 3-NPA, and other derivatives

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Surface Preparation: Immobilize an anti-mouse IgG antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Antibody Capture: Inject the anti-4-NPA monoclonal antibody over the sensor surface to be captured by the immobilized anti-mouse IgG.

  • Analyte Injection: Inject a series of concentrations of each nitrophenylacetic acid derivative (analyte) over the sensor surface. Monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the captured antibody.

  • Regeneration: Regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl) to remove the captured antibody and bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for competitive ELISA and SPR.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection antigen_coating Antigen Coating (4-NPA-BSA) wash1 Wash antigen_coating->wash1 blocking Blocking (BSA) wash1->blocking wash2 Wash blocking->wash2 pre_incubation Pre-incubation (Antibody + Competitor) wash2->pre_incubation incubation Incubation in Coated Plate pre_incubation->incubation wash3 Wash incubation->wash3 secondary_ab Secondary Antibody (anti-IgG-HRP) wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Substrate Addition (TMB) wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance (450 nm) stop->read

Caption: Workflow for Competitive ELISA.

SPR_Workflow surface_prep Surface Preparation (Immobilize Capture Ab) ab_capture Antibody Capture (Anti-4-NPA mAb) surface_prep->ab_capture Next Cycle analyte_injection Analyte Injection (NPA Derivatives) ab_capture->analyte_injection Next Cycle dissociation Dissociation analyte_injection->dissociation Next Cycle regeneration Regeneration dissociation->regeneration Next Cycle data_analysis Data Analysis (ka, kd, KD) dissociation->data_analysis regeneration->surface_prep Next Cycle

Caption: Workflow for Surface Plasmon Resonance.

Logical Relationship of Cross-Reactivity

The degree of cross-reactivity is a direct consequence of the structural similarity between the primary antigen and the competing analytes. The following diagram illustrates the logical relationship between structural modifications and the expected impact on antibody binding.

Cross_Reactivity_Logic cluster_derivatives Structural Derivatives cluster_binding Antibody Binding Affinity PrimaryAntigen Primary Antigen (4-NPA) Isomer Isomeric Change (2-NPA, 3-NPA) PrimaryAntigen->Isomer Linker Linker Modification (4-Nitrophenoxyacetic acid) PrimaryAntigen->Linker FunctionalGroup Functional Group Change (4-Aminophenylacetic acid) PrimaryAntigen->FunctionalGroup Backbone Backbone Removal (Phenylacetic acid) PrimaryAntigen->Backbone High High Affinity PrimaryAntigen->High Medium Medium Affinity Isomer->Medium Low Low/No Affinity Linker->Low FunctionalGroup->Low Backbone->Low

Caption: Impact of Structural Changes on Affinity.

Benchmarking Synthesis Routes for 2-(5-Methyl-2-nitrophenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two plausible synthetic routes to 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The comparison focuses on key performance indicators, detailed experimental protocols, and a logical workflow visualization to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes for this compound.

ParameterRoute A: Direct NitrationRoute B: Multi-step Synthesis from 2-Bromo-4-methyl-1-nitrobenzene
Starting Material 2-(4-Methylphenyl)acetic acid2-Bromo-4-methyl-1-nitrobenzene
Key Reactions Electrophilic Aromatic Substitution (Nitration)Nucleophilic Aromatic Substitution (Cyanation), Hydrolysis
Estimated Yield Moderate (potential for isomeric byproducts)Good to High (potentially higher overall purity)
Purity Fair to Good (requires significant purification)Good to Excellent (cleaner reaction profile)
Reaction Time Short (single step)Long (multi-step)
Scalability Potentially challenging due to purificationMore straightforward scalability
Key Advantages Fewer reaction stepsHigher regioselectivity and purity
Key Disadvantages Poor regioselectivity, difficult purificationLonger reaction sequence, use of toxic cyanide reagents

Synthetic Route Overviews

The two primary strategies for the synthesis of this compound are direct nitration of a commercially available precursor and a more controlled, multi-step approach that builds the molecule sequentially.

Comparative analysis of the biological effects of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two widely used substituted phenylacetic acids, diclofenac and ibuprofen. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that share a core mechanism of action but exhibit distinct pharmacological profiles. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Core Mechanism of Action: Cyclooxygenase Inhibition

Diclofenac and ibuprofen exert their primary anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastrointestinal lining, and COX-2, which is induced during inflammation and is a primary mediator of pain and fever.[3] The differential inhibition of these isoforms is a key determinant of the efficacy and side-effect profiles of NSAIDs.[3]

Quantitative Comparison of COX Inhibition

The inhibitory potency of diclofenac and ibuprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 (COX-1/COX-2) is used to express the selectivity of the drug.

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
Diclofenac COX-10.0762.9[4]
COX-20.026[4]
Ibuprofen COX-1120.15[4]
COX-280[4]

Note: IC50 values can vary depending on the specific assay conditions.

dot

cluster_0 Cellular Damage/Stimuli cluster_1 Arachidonic Acid Pathway cluster_2 NSAID Inhibition Cellular Damage/Stimuli Cellular Damage/Stimuli Arachidonic Acid Arachidonic Acid Cellular Damage/Stimuli->Arachidonic Acid Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 (Constitutive) COX-2 (Inducible) Prostaglandins (Homeostatic functions)\n- GI protection\n- Platelet aggregation Prostaglandins (Homeostatic functions) - GI protection - Platelet aggregation Prostaglandin H2 (PGH2)->Prostaglandins (Homeostatic functions)\n- GI protection\n- Platelet aggregation via COX-1 Prostaglandins (Inflammation)\n- Pain\n- Fever\n- Swelling Prostaglandins (Inflammation) - Pain - Fever - Swelling Prostaglandin H2 (PGH2)->Prostaglandins (Inflammation)\n- Pain\n- Fever\n- Swelling via COX-2 Diclofenac Diclofenac Diclofenac->Prostaglandin H2 (PGH2) Inhibits COX-1 & COX-2 (More potent on COX-2) Ibuprofen Ibuprofen Ibuprofen->Prostaglandin H2 (PGH2) Inhibits COX-1 & COX-2 (Non-selective)

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Differential Effects on STAT-3 Signaling in Glioma Cells

Beyond their effects on cyclooxygenase, diclofenac and ibuprofen exhibit distinct activities on other signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT-3) pathway, which is often constitutively active in cancer cells and plays a role in proliferation and survival.

In human glioma cell lines, both diclofenac and ibuprofen have been shown to reduce the phosphorylation of STAT-3.[5][6] However, their downstream effects diverge. Diclofenac treatment leads to a decrease in the expression of c-myc, a downstream target of STAT-3, and subsequently reduces the activity of lactate dehydrogenase-A (LDH-A).[1][7] In contrast, higher concentrations of ibuprofen can induce c-myc expression with less alteration in LDH-A activity.[1][7] These findings suggest that while both drugs can inhibit glioma cell proliferation and migration, they do so through distinct molecular mechanisms.[1][7] Ibuprofen treatment has been observed to cause a stronger inhibition of cell growth and migration compared to diclofenac.[7]

dot

cluster_0 Upstream Signaling cluster_1 STAT-3 Signaling Cascade cluster_2 NSAID Intervention Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor STAT3 STAT3 Cytokine/Growth Factor Receptor->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation c-myc c-myc pSTAT3->c-myc Upregulation LDH-A LDH-A c-myc->LDH-A Upregulation Cell Proliferation & Migration Cell Proliferation & Migration LDH-A->Cell Proliferation & Migration Diclofenac Diclofenac Diclofenac->pSTAT3 Inhibits Diclofenac->c-myc Downregulates Ibuprofen Ibuprofen Ibuprofen->pSTAT3 Inhibits Ibuprofen->c-myc Upregulates (at high conc.)

Caption: Differential effects of Diclofenac and Ibuprofen on the STAT-3 signaling pathway.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of substituted phenylacetic acids against COX-1 and COX-2.

1. Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (Diclofenac, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

dot

start Start prepare_reagents Prepare Reagents: - Enzyme (COX-1 or COX-2) - Buffer, Heme - Test Compounds - Arachidonic Acid start->prepare_reagents add_components Add to 96-well plate: - Buffer - Heme - Enzyme - Test Compound (or vehicle) prepare_reagents->add_components pre_incubation Pre-incubate at 25°C for 10 min add_components->pre_incubation initiate_reaction Initiate reaction by adding Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate at 37°C for 2 min initiate_reaction->incubation measure_activity Measure peroxidase activity (e.g., absorbance at 590 nm with TMPD) incubation->measure_activity data_analysis Calculate % inhibition and determine IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro COX Inhibition Assay.

3. Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of STAT-3 Phosphorylation

This protocol provides a method to assess the effect of diclofenac and ibuprofen on the phosphorylation of STAT-3 in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human glioma cells) to 70-80% confluency.

  • Treat the cells with varying concentrations of diclofenac, ibuprofen, or vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT-3 (p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped of the bound antibodies.

  • Re-probe the membrane with primary antibodies against total STAT-3 and a loading control (e.g., β-actin or GAPDH).

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of p-STAT3 to total STAT-3 to determine the relative level of STAT-3 phosphorylation.

References

Safety Operating Guide

Proper Disposal of 2-(5-Methyl-2-nitrophenyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel handling 2-(5-Methyl-2-nitrophenyl)acetic acid must adhere to stringent disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical compound. Due to the presence of a nitrophenyl group, this compound should be treated as a hazardous substance.[1][2]

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye/face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5][6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4][5]

  • Body Protection: Wear a laboratory coat.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.[4][5]

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table summarizes general guidelines for hazardous chemical waste handling based on regulatory standards.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic "P-listed" waste, the limit is one quart of liquid or one kilogram of solid.--INVALID-LINK--[7]
Container Rinsing Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.--INVALID-LINK--[3]
pH for Sewer Disposal Aqueous solutions must have a pH between 7 and 9 for consideration of sewer disposal, and be free of solvent or metal contamination. However, nitrophenyl compounds are generally not suitable for sewer disposal.--INVALID-LINK--[8]

Experimental Protocol for Proper Disposal

Follow these detailed steps for the safe disposal of this compound waste:

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.[1]

  • Solid Waste: Collect solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.

  • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.[1][9]

2. Containerization:

  • Use a dedicated, properly labeled waste container made of a material compatible with the chemical.[1]

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".[1][9]

  • Indicate the approximate quantity of the waste.[1]

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[1][7]

  • Keep the container tightly closed except when adding waste.[7][9][10]

4. Spill and Leak Management:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Absorb spills with an inert material (e.g., vermiculite, sand) and place the absorbent material into a suitable, sealed container for disposal.[4]

  • Wash the spill area thoroughly.

  • Report any significant spills to your institution's Environmental Health and Safety (EHS) department.[8]

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Follow their specific procedures for waste manifest documentation.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

start Generation of This compound Waste classify Classify as Hazardous Waste start->classify segregate Segregate Waste Stream (Solid vs. Liquid) classify->segregate solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid labeling Label Container: 'Hazardous Waste' + Chemical Name solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for EHS Pickup storage->pickup end Final Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for this compound.

start Spill Occurs is_safe Is it safe to respond? start->is_safe evacuate Evacuate Area & Contact EHS is_safe->evacuate No ppe Don Appropriate PPE is_safe->ppe Yes end End evacuate->end contain Contain the Spill with Absorbent ppe->contain collect Collect Contaminated Material contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate the Area dispose->decontaminate decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.